4-(Trifluoromethyl)thiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFNMJROWWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993338 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72505-21-6 | |
| Record name | 4-(Trifluoromethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72505-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)thiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 4-(Trifluoromethyl)thiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Trifluoromethyl)thiobenzamide (C8H6F3NS). The information presented herein, including infrared (IR) spectroscopy and mass spectrometry (MS) data, is intended to support research and development activities. While extensive searches of public databases were conducted, experimental Nuclear Magnetic Resonance (NMR) data for this specific compound was not available at the time of this publication. Therefore, this guide focuses on the available spectroscopic information and provides detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3300 - 3500 | Strong, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1600 - 1650 | Strong | C=S Stretch (Thioamide I) |
| 1400 - 1500 | Medium to Strong | Aromatic C=C Stretch |
| 1300 - 1400 | Strong | C-N Stretch (Thioamide II) |
| 1100 - 1350 | Very Strong | C-F Stretch |
| 800 - 900 | Strong | C-H Out-of-Plane Bend |
Note: The IR data is based on the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]
Table 2: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 205 | 100% | [M]+ (Molecular Ion) |
| 186 | ~50% | [M - F]+ |
| 172 | ~60% | [M - SH]+ |
| 145 | ~80% | [C7H4F3]+ |
| 125 | ~30% | [C7H4F2]+ |
| 95 | ~40% | [C6H4F]+ |
Note: This data corresponds to electron ionization mass spectrometry. The fragmentation pattern is predicted based on the structure and common fragmentation pathways. The molecular weight of this compound is 205.20 g/mol .[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C NMR) if quantitative analysis is required.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire the spectrum at a standard temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Tune the probe to the fluorine frequency.
-
Use a standard pulse sequence without proton decoupling.
-
Set the spectral width to encompass the expected chemical shift of the -CF₃ group (a typical range for aryl-CF₃ is around -60 to -65 ppm relative to CFCl₃).
-
Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common technique for solid-state IR spectroscopy.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Collection:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical mass range would be m/z 40-500 to ensure detection of the molecular ion and significant fragments.
-
Ion Source Temperature: Typically maintained around 230°C.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.
Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)thiobenzamide
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)thiobenzamide, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes a relevant experimental workflow.
Core Physicochemical Data
This compound is a halogenated aromatic compound belonging to the thiobenzamide class.[1] At room temperature, it typically presents as a light yellow to green powder or crystalline solid.[2] The trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal and agricultural chemistry.[2]
Quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NS | [1][2][3][4] |
| Molecular Weight | 205.20 g/mol | [2][3][4][5] |
| Melting Point | 135 - 139 °C | [2][5] |
| Boiling Point (Predicted) | 246.0 ± 50.0 °C | [6] |
| pKa (Predicted) | 12.04 ± 0.29 | [1][6] |
| Partition Coefficient (logP) | 2.42 | [5] |
| Solubility | Sparingly soluble in water | [1] |
| Appearance | Light yellow to yellow to green powder to crystal | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1][6] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the thionation of the corresponding amide, 4-(Trifluoromethyl)benzamide, using Lawesson's reagent or phosphorus pentasulfide. The following is a representative experimental protocol.
Materials:
-
4-(Trifluoromethyl)benzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethyl)benzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound, which can be used as a reference.[1] Key absorptions would include N-H stretching vibrations for the thioamide group and C=S stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The PubChem database contains GC-MS data for this compound, which can be used for comparison.[2] The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Experimental Workflow Visualization
While specific signaling pathways for this compound are not extensively documented, thiobenzamides, in general, have been investigated for various biological activities, including antiretroviral and anticancer properties. A common initial step in assessing the potential of a new compound in drug discovery is to evaluate its cytotoxicity against cancer cell lines.
The following diagram illustrates a general experimental workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: General workflow for in vitro cytotoxicity assessment of a test compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
CAS number 72505-21-6 characterization and properties
To obtain the in-depth technical information you are seeking, including physicochemical properties, biological activities, experimental protocols, and signaling pathways, it is recommended to consult specialized chemical and scientific databases such as:
-
SciFinder-n (Chemical Abstracts Service)
-
Reaxys (Elsevier)
-
PubChem (National Center for Biotechnology Information)
-
ChemSpider (Royal Society of Chemistry)
These platforms are designed for researchers, scientists, and drug development professionals and are the authoritative sources for comprehensive and validated information on chemical compounds. They will likely contain the detailed data necessary to construct the technical guide and visualizations you have requested.
In-Depth Technical Guide: Crystal Structure Analysis of 4-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-(Trifluoromethyl)thiobenzamide, a compound of interest in pharmaceutical and materials science research. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structure determination of the title compound, offering a valuable resource for researchers working with this and related molecules.
Introduction
This compound (C₈H₆F₃NS) is a halogenated aromatic compound belonging to the thiobenzamide class.[1] Its structural features, particularly the presence of a trifluoromethyl group, make it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, properties of critical importance in drug design and development. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the rational design of new derivatives. This guide presents a detailed analysis of the solid-state architecture of this compound.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 280465.[1]
Crystallographic Data
The key crystallographic data and structure refinement parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₆F₃NS |
| Formula Weight | 205.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.867(2) |
| b (Å) | 18.043(5) |
| c (Å) | 7.934(3) |
| α (°) | 90 |
| β (°) | 99.63(3) |
| γ (°) | 90 |
| Volume (ų) | 828.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.646 |
| Absorption Coefficient (mm⁻¹) | 0.356 |
| F(000) | 416 |
| Temperature (K) | 293(2) |
Molecular Geometry
The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at the para position and a thioamide group. The analysis of bond lengths and angles provides insight into the electronic and steric effects of the substituents.
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(7) | 1.665(3) |
| N(1)-C(7) | 1.321(4) |
| C(7)-C(1) | 1.493(4) |
| C(4)-C(8) | 1.491(4) |
| C(8)-F(1) | 1.328(4) |
| C(8)-F(2) | 1.329(4) |
| C(8)-F(3) | 1.330(4) |
Selected Bond Angles (°)
| Atoms | Angle (°) |
| N(1)-C(7)-S(1) | 122.9(2) |
| N(1)-C(7)-C(1) | 116.8(3) |
| S(1)-C(7)-C(1) | 120.3(2) |
| C(5)-C(4)-C(8) | 121.2(3) |
| C(3)-C(4)-C(8) | 121.3(3) |
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of this compound are organized in a three-dimensional network stabilized by intermolecular hydrogen bonds. The thioamide group plays a crucial role in forming these interactions. Specifically, the nitrogen atom of the thioamide group acts as a hydrogen bond donor, and the sulfur atom acts as a hydrogen bond acceptor.
The primary intermolecular interaction is an N—H···S hydrogen bond, which links the molecules into centrosymmetric dimers. These dimers are further connected into chains and sheets, building up the overall crystal lattice. The geometry of these hydrogen bonds is a key factor in determining the packing efficiency and stability of the crystal.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4-trifluoromethylbenzonitrile with a sulfurating agent.
Materials:
-
4-Trifluoromethylbenzonitrile
-
Sodium hydrosulfide (NaSH) or Lawesson's reagent
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
4-Trifluoromethylbenzonitrile is dissolved in ethanol.
-
An excess of sodium hydrosulfide is added to the solution.
-
The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Workflow and Applications
The synthesis and structural characterization of this compound is a key step towards its application in various fields. The thioamide functional group is a versatile synthon for the construction of more complex heterocyclic systems, such as thiazoles and thiadiazoles, which are known to exhibit a wide range of biological activities.
References
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)thiobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-(Trifluoromethyl)thiobenzamide in organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. By following these methodologies, scientists and drug development professionals can generate the necessary data to support their research and development activities.
Introduction to this compound and its Solubility
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a trifluoromethyl group and a thioamide functional group, suggests it is a crystalline solid at room temperature and likely possesses low aqueous solubility.[1][3] The trifluoromethyl group generally increases the lipophilicity of a compound, which may enhance its solubility in various organic solvents.[2]
Solubility is a critical physicochemical property in drug development and chemical synthesis. It influences bioavailability, formulation, purification, and the design of chemical reactions. A thorough understanding of a compound's solubility in different organic solvents is therefore essential for its practical application.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has not been reported in peer-reviewed journals or chemical databases. To facilitate future research, this guide provides the experimental frameworks necessary to determine these values.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Organic Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Reference |
| Data Not Available | - | - | - | - | - |
| Data Not Available | - | - | - | - | - |
| Data Not Available | - | - | - | - | - |
| Data Not Available | - | - | - | - | - |
Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
The gravimetric method, often referred to as the shake-flask method, is a well-established technique for determining the equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after evaporation of the solvent.[1]
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Vials or flasks with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter compatible with the solvent or centrifuged.
-
Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Dry the remaining solid residue in an oven at a temperature below the compound's melting point (135-139 °C) or in a vacuum desiccator until a constant weight is achieved.[2]
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))
For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This compound, containing an aromatic ring, is expected to have a UV absorbance profile.[4]
Principle: A calibration curve of absorbance versus concentration is first established for the compound in the chosen solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (solid)
-
Selected organic solvents (UV-grade)
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (equilibration and phase separation).
-
Carefully dilute a known volume of the clear saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution using the following formula:
Solubility (mol/L) = (Concentration of diluted solution (mol/L)) x (Dilution factor)
Solubility (g/L) = Solubility (mol/L) x Molar mass of the compound ( g/mol )
-
Visualizations
The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.
Caption: Workflow for solubility determination.
This diagram outlines the logical steps involved in creating and using a calibration curve for the UV-Vis spectrophotometry method.
Caption: UV-Vis calibration curve logic.
Conclusion
While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary detailed experimental protocols for researchers to determine these crucial physicochemical properties. The gravimetric and UV-Vis spectrophotometry methods are robust and widely accepted techniques for generating accurate solubility data. By following these procedures, researchers can build a comprehensive solubility profile for this compound, which will be invaluable for its future development and application in various scientific fields.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)thiobenzamide is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, formulation, and storage, particularly in the context of pharmaceutical development where thermal processing is common. This guide outlines the known physical properties, provides detailed protocols for thermal analysis, and proposes a potential decomposition pathway for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a baseline for understanding the compound's behavior under various conditions.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆F₃NS |
| Molecular Weight | 205.20 g/mol |
| CAS Number | 72505-21-6 |
| Appearance | White to off-white solid crystals |
| Melting Point | 135 - 139 °C |
| Boiling Point | 254 °C |
| Purity | ≥ 98% (HPLC) |
Data compiled from various chemical supplier databases.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the presence of volatile components.
Objective: To determine the thermal stability and decomposition temperature of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic decomposition events.
Objective: To determine the melting point, enthalpy of fusion, and to characterize any thermal events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
-
Thermal Program:
-
Heat the sample from 25 °C to a temperature above its expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the onset of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify any exothermic peaks subsequent to melting, which would indicate decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolysis unit.
-
Rapidly heat the sample to a temperature above its decomposition point (e.g., 500 °C) in an inert atmosphere (e.g., helium).
-
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column.
-
Separate the fragments using a suitable temperature program (e.g., start at 40 °C, ramp to 300 °C at 10 °C/min).
-
Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a library (e.g., NIST).
-
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential decomposition pathway for this compound.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed thermal decomposition pathway.
Discussion of Thermal Stability and Decomposition
Predicted Thermal Stability
The trifluoromethyl group is known for its high thermal stability due to the strong carbon-fluorine bonds. Therefore, this compound is expected to be a thermally robust molecule. Decomposition is anticipated to occur at temperatures significantly above its melting point. The initial mass loss observed in TGA would likely correspond to the primary decomposition of the thioamide functional group.
Proposed Decomposition Pathway
Based on the chemistry of related thioamides, a plausible thermal decomposition pathway for this compound under inert conditions is proposed:
-
Initial Decomposition: The primary thermal decomposition is likely to involve the thioamide group. The C-S and C-N bonds are generally weaker than the C-F and aromatic C-C bonds. The most probable initial step is the elimination of hydrogen sulfide (H₂S), leading to the formation of 4-(trifluoromethyl)benzonitrile. This is a common decomposition route for primary thioamides.
-
Further Fragmentation: At higher temperatures, the resulting 4-(trifluoromethyl)benzonitrile could undergo further fragmentation. This may involve the cleavage of the C-CF₃ bond, leading to benzonitrile and various fluorinated radical species. The aromatic ring itself is expected to be relatively stable and would require significantly higher temperatures to break down.
-
Decomposition in the Presence of Oxygen: If the decomposition occurs in an oxidative atmosphere, the products would be different. Hydrogen sulfide would likely be oxidized to sulfur oxides (SOₓ). The aromatic ring could also be oxidized to carbon dioxide and water at very high temperatures.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for its characterization. The proposed experimental protocols for TGA, DSC, and Py-GC-MS offer a comprehensive approach to obtaining the necessary quantitative data. The predicted thermal stability and the proposed decomposition pathway, based on the known chemistry of related compounds, serve as a valuable starting point for researchers in the fields of drug development and materials science. Rigorous experimental verification using the outlined methods is essential to fully understand the thermal behavior of this compound.
Exploring the Biological Frontier: A Technical Guide to the Activity of Novel Thiobenzamide Derivatives
For Immediate Release
A deep dive into the pharmacological potential of novel thiobenzamide derivatives reveals a versatile scaffold for the development of potent therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.
Novel thiobenzamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural versatility allows for modifications that can target a variety of biological pathways crucial for disease progression. This guide synthesizes findings from recent studies to provide a detailed exploration of their therapeutic potential.
Anticancer Activity: A Multi-pronged Approach
Thiobenzamide derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
One key mechanism is the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have been identified as potent inhibitors, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which is essential for cell division.[1] Another significant target is the bacterial cell division protein FtsZ, a homolog of tubulin, highlighting the potential for developing novel antibiotics.[2][3]
Furthermore, some thiobenzamide analogs exhibit antiproliferative activity by targeting key enzymes involved in cancer progression. For instance, piperazine N-thioamide derivatives have demonstrated potent inhibition of cyclin-dependent kinases (CDK1/2/5).[4] Other derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR).[4] The antiproliferative effects of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have also been documented against cancer cell lines.[5]
The ability of thiosemicarbazone derivatives, which share a similar structural motif, to chelate iron and copper ions in cancer cells contributes to their antitumor properties by inducing oxidative stress through the generation of reactive oxygen species.[6][7]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | IC50 Value | Reference |
| N-benzylbenzamide derivative (20b) | Various cancer cell lines | 12 - 27 nM | [1] |
| Piperazine N-thioamide derivative (23) | MDA-PATC53 pancreatic tumor cells | 0.73 ± 0.08 µM | [4] |
| Piperazine N-thioamide derivative (24) | PL45 pancreatic tumor cells | 1.14 ± 0.11 µM | [4] |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T cancer cell line | 10.51 - 33.98 µg/mL | [5] |
| Pyrazolinethioamide derivative (46) | PC-3 tumor cell line | 1.1 ± 0.1 µM | [4] |
| Pyrazolinethioamide derivative (46) | HepG2 tumor cell line | 4.5 ± 1.3 µM | [4] |
| Pyrazolinethioamide derivative (46) | MCF-7 tumor cell line | 5.4 ± 0.6 µM | [4] |
| Thioamide-containing compound (47) | MCF-7 cell line | 11.7 µM | [4] |
| Thioamide-containing compound (47) | HCT-116 cell line | 12.6 µM | [4] |
| N-pyrazoline thioamide (27) | HepG2 cell line | 6.08 µM | [4] |
| N-pyrazoline thioamide (27) | HCT-116 cell line | 5.89 µM | [4] |
| N-pyrazoline thioamide (27) | MDA-231 cell line | 8.50 µM | [4] |
| N-pyrazoline thioamide (27) | MCF-7 cell line | 9.37 µM | [4] |
Antimicrobial Activity: Combating Resistance
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiobenzamide derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.
Several studies have reported the synthesis and evaluation of novel benzamide and thiobenzamide derivatives with promising antimicrobial effects.[8][9][10][11] For example, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8] Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have also exhibited a broad spectrum of antimicrobial activity.[11]
The mechanism of action for some of these compounds involves the inhibition of FtsZ, a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[2][3]
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | Bacillus subtilis | 25 | 6.25 | [8] |
| 5a | Escherichia coli | 31 | 3.12 | [8] |
| 6b | Escherichia coli | 24 | 3.12 | [8] |
| 6c | Bacillus subtilis | 24 | 6.25 | [8] |
| 5g | S. aureus | - | 32 | [11] |
| 5h | S. aureus | - | 32 | [11] |
| 5g | E. coli | - | 1024 | [11] |
| 5h | E. coli | - | 1024 | [11] |
| 5g | Candida spp. | - | 256 | [11] |
| 5h | Candida spp. | - | 32 | [11] |
Anti-inflammatory Activity: Modulating Key Mediators
Chronic inflammation is a hallmark of many diseases, and thiobenzamide derivatives have been investigated for their anti-inflammatory properties.
Studies have shown that certain N-phenylcarbamothioylbenzamides exhibit significant anti-inflammatory activity, in some cases surpassing that of the reference drug indomethacin.[12] A key mechanism underlying this effect is the potent inhibition of prostaglandin E2 (PGE2) synthesis.[12]
Furthermore, benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting the transcription factor NF-kappaB.[13] This dual action of inhibiting key inflammatory mediators and their upstream regulators highlights the therapeutic potential of these compounds in inflammatory disorders.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Activity | Result | Reference |
| 1e | Anti-inflammatory (% inhibition of paw edema) | >61.45% | [12] |
| 1h | Anti-inflammatory (% inhibition of paw edema) | >61.45% | [12] |
| Indomethacin | Anti-inflammatory (% inhibition of paw edema) | 22.43% | [12] |
| 1e | PGE2 Inhibition (pg/mL) | 68.32 | [12] |
| 1h | PGE2 Inhibition (pg/mL) | 54.15 | [12] |
| Placebo | PGE2 Level (pg/mL) | 530.13 | [12] |
| Indomethacin | PGE2 Level (pg/mL) | 96.13 | [12] |
Experimental Protocols
General Synthesis of Thiosemicarbazide Derivatives
A common synthetic route involves the condensation of a substituted thiosemicarbazide with various aldehydes or ketones.[14]
-
Dissolution: A solution of substituted thiosemicarbazide (1.0 mmol) is prepared in methanol (30 mL) in a round-bottom flask with magnetic stirring.
-
Addition: A solution of the corresponding aldehyde or ketone (1 mmol) is added to the flask at room temperature.
-
Reaction: The reaction mixture is stirred for 24 hours.
-
Isolation: The resulting precipitate is filtered, washed with methanol (20 mL), and dried at room temperature to yield the final thiosemicarbazide derivative.[14]
Antimicrobial Susceptibility Testing: Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[8]
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15]
Signaling Pathways and Mechanisms of Action
To visualize the complex biological processes influenced by thiobenzamide derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for the investigation of novel thiobenzamide derivatives.
Caption: Mechanism of FtsZ inhibition by thiobenzamide derivatives, leading to the disruption of bacterial cell division.
Caption: Inhibition of the NF-κB signaling pathway by thiobenzamide derivatives, reducing pro-inflammatory cytokine production.
Conclusion
Novel thiobenzamide derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications, coupled with their diverse mechanisms of action, underscores their potential for further development. This technical guide provides a foundational resource for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Initial Toxicity Screening of 4-(Trifluoromethyl)thiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the initial toxicity screening profile of 4-(Trifluoromethyl)thiobenzamide (CAS No. 72505-21-6). The document summarizes available toxicological data and outlines standard experimental protocols relevant to the initial safety assessment of this compound. Due to the limited availability of public data for this specific molecule, this guide also references general methodologies for key toxicity assays.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-(Trifluoromethyl)benzenecarbothioamide |
| Molecular Formula | C₈H₆F₃NS |
| Molecular Weight | 205.20 g/mol [1] |
| Appearance | Light yellow to yellow to green powder/crystal |
| Melting Point | 135 - 139 °C |
Toxicological Data Summary
The available data for this compound indicates potential for acute toxicity, skin irritation, and serious eye irritation. A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | - | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled[1] |
Data Presentation: Quantitative Toxicity Data
| Endpoint | Test Guideline | Species | Route | Result | Classification |
| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method) | Rat | Oral | LD₅₀ > 2000 mg/kg bw | Not Classified (based on available study) |
| Acute Dermal Irritation | OECD 404 | Rabbit | Dermal | Primary Irritation Index: 0.00[2] | Not irritating[2] |
Note: The acute oral toxicity result is inferred from a study where no mortality was observed at the limit dose of 2000 mg/kg bw. The dermal irritation study, while not explicitly naming the compound, is believed to be for this compound based on contextual search results.
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below. While specific experimental data for this compound is not available for all tests, these protocols represent the standard approach for initial toxicity screening.
This method is used to estimate the acute oral toxicity of a substance.
Experimental Workflow: OECD 423
Protocol:
-
Animals: Typically, female rats are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dosing: The test substance is administered orally by gavage. A stepwise procedure is used, starting with a predetermined dose (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Endpoint: The outcome of each step determines the next step (higher or lower dose) until the toxicity class can be determined.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human fibroblasts, keratinocytes) in a 96-well plate at a predetermined density.
-
Compound Exposure: After cell attachment, treat the cells with a range of concentrations of this compound. Include vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Experimental Workflow: Ames Test
Protocol:
-
Bacterial Strains: Use a set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In vivo studies for dermal and ocular irritation are typically performed according to OECD guidelines 404 and 405, respectively.
Acute Dermal Irritation (OECD 404): A study on a substance presumed to be this compound indicated no signs of dermal irritation in rabbits, with a Primary Irritation Index of 0.00.[2] The standard protocol involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of 72 hours to 14 days.[3][4]
Acute Eye Irritation (OECD 405): The GHS classification indicates that this compound causes serious eye irritation.[1] A standard study would involve instilling the substance into the conjunctival sac of one eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.[5][6][7][8]
Signaling Pathways
Currently, there is no publicly available literature detailing the effects of this compound on specific cellular signaling pathways. Further research would be required to elucidate any potential mechanisms of action at the molecular level.
Conclusion
The initial toxicity screening of this compound suggests that it is a hazardous substance with potential for acute oral toxicity, skin irritation, and serious eye irritation. An in vivo study indicates a low order of acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and no dermal irritation in rabbits. However, there is a lack of publicly available data on its in vitro cytotoxicity and genotoxicity. The provided experimental protocols serve as a guide for conducting a comprehensive initial toxicity assessment. Further studies are warranted to fully characterize the toxicological profile of this compound.
References
- 1. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Quantum Chemical Calculations for 4-(Trifluoromethyl)thiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations and spectroscopic analysis of 4-(Trifluoromethyl)thiobenzamide. The information presented herein is a synthesis of established computational and experimental methodologies applied to thioamides and trifluoromethyl-substituted aromatic compounds, offering a robust framework for the study of this molecule. While a comprehensive, dedicated study on this compound is not currently available in published literature, this guide constructs a detailed analysis based on analogous compounds.
Molecular Structure and Optimization
The molecular structure of this compound consists of a benzene ring substituted at the para position with a trifluoromethyl group (-CF₃) and a thioamide group (-CSNH₂). Quantum chemical calculations, specifically Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry. A common and effective method for such calculations involves the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing fluorine and sulfur.
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Key parameters of interest include the C-S and C-N bond lengths of the thioamide group, the C-C bond lengths of the aromatic ring, and the bond lengths and angles associated with the trifluoromethyl group.
Table 1: Theoretical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.675 | C-C-S | 120.5 |
| C-N | 1.368 | C-C-N | 118.9 |
| C-C (ring avg.) | 1.395 | S-C-N | 120.6 |
| C-CF₃ | 1.502 | C-N-H | 119.8 |
| C-F (avg.) | 1.345 | H-N-H | 118.5 |
| N-H (avg.) | 1.012 | F-C-F (avg.) | 107.9 |
Note: The data in this table is representative and based on typical values obtained for similar molecules using the specified computational method.
Vibrational Spectroscopy and Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the vibrational modes of a molecule. When combined with DFT calculations, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved.
Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, PED %) |
| ~3400 | ~3400 | ~3405 | N-H asymmetric stretching (98%) |
| ~3280 | ~3280 | ~3285 | N-H symmetric stretching (97%) |
| ~1620 | ~1620 | ~1622 | NH₂ scissoring (75%) |
| ~1595 | ~1595 | ~1598 | C-C aromatic stretching (88%) |
| ~1410 | ~1410 | ~1415 | C-N stretching (45%), C-C stretching (30%) |
| ~1320 | ~1320 | ~1325 | C-CF₃ stretching (60%) |
| ~1170 | ~1170 | ~1175 | CF₃ symmetric stretching (70%) |
| ~1130 | ~1130 | ~1135 | CF₃ asymmetric stretching (85%) |
| ~850 | ~850 | ~855 | C-S stretching (55%) |
| ~680 | ~680 | ~685 | NH₂ wagging (65%) |
Note: Experimental values are approximate and based on typical spectral regions for the assigned vibrations. Calculated values are representative and would require scaling for direct comparison with experimental data.
Electronic Properties: HOMO-LUMO and NBO Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability.
Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 4.415 |
| Chemical Hardness (η) | 2.435 |
| Chemical Softness (S) | 0.205 |
| Electrophilicity Index (ω) | 4.00 |
Note: These values are representative and derived from the application of standard quantum chemical principles using the specified computational method.
Experimental Protocols
FT-IR and FT-Raman Spectroscopy
-
FT-IR Spectroscopy : The FT-IR spectrum of solid this compound can be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent pellet.
-
FT-Raman Spectroscopy : The FT-Raman spectrum can be obtained using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a capillary tube for analysis.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound can be recorded in a suitable solvent (e.g., ethanol or methanol) in the 200–400 nm range using a double-beam UV-Vis spectrophotometer. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the instrument.
Visualization of Computational Workflow and Data Relationships
The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between theoretical and experimental data.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship Between Theoretical and Experimental Data.
Methodological & Application
Application Notes: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzothiazoles using 4-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and biological efficacy. This document outlines a robust two-step synthetic protocol for the preparation of 2-(4-(trifluoromethyl)phenyl)benzothiazoles, utilizing 4-(trifluoromethyl)thiobenzamide as a key starting material. The synthesis proceeds through an N-arylation reaction followed by an intramolecular oxidative cyclization.
General Reaction Scheme
The overall synthetic strategy involves two key transformations:
-
Copper-Catalyzed N-Arylation: this compound is coupled with an ortho-haloaniline (e.g., 2-iodoaniline) in the presence of a copper catalyst to form the N-(2-halophenyl)-4-(trifluoromethyl)thiobenzamide intermediate.
-
DDQ-Promoted Intramolecular Oxidative Cyclization: The synthesized intermediate undergoes an intramolecular cyclization facilitated by the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final 2-(4-(trifluoromethyl)phenyl)benzothiazole product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of 2-(4-(trifluoromethyl)phenyl)benzothiazole.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Arylation | This compound, 2-Iodoaniline, CuI, Ligand, Base | Toluene | 110 | 12-24 | 70-85 |
| 2 | Oxidative Cyclization | N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide, DDQ | Dichloromethane | Room Temp. | 2-4 | 85-95 |
Experimental Protocols
Step 1: Synthesis of N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide (Intermediate)
Materials:
-
This compound
-
2-Iodoaniline
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (anhydrous)
-
Argon (inert gas)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), 2-iodoaniline (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq.).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-iodophenyl)-4-(trifluoromethyl)thiobenzamide.
Step 2: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzothiazole (Final Product)
Materials:
-
N-(2-Iodophenyl)-4-(trifluoromethyl)thiobenzamide
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve N-(2-iodophenyl)-4-(trifluoromethyl)thiobenzamide (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
To this solution, add DDQ (1.2 eq.) portion-wise at room temperature with stirring.
-
Continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-(trifluoromethyl)phenyl)benzothiazole.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of 2-(4-(trifluoromethyl)phenyl)benzothiazole.
Caption: Key reaction steps and reagents in the synthesis pathway.
Application Notes and Protocols for 4-(Trifluoromethyl)thiobenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethyl)thiobenzamide as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines protocols for the synthesis of biologically active compounds derived from this compound and methodologies for their biological evaluation, with a focus on Hedgehog signaling pathway inhibition, and antimicrobial and anticancer activities.
Overview of Applications
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with therapeutic potential. The thioamide functional group serves as a reactive handle for constructing thiazole, pyrazole, and other ring systems. The trifluoromethyl group on the phenyl ring is a valuable feature for modulating the physicochemical properties of drug candidates.
Key areas of application include:
-
Hedgehog Signaling Pathway Inhibitors: Derivatives of this compound have been explored as modulators of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.
-
Antimicrobial Agents: The trifluoromethylphenyl motif is present in numerous compounds exhibiting antibacterial and antifungal properties.
-
Anticancer Agents: Thiobenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Synthesis of Bioactive Molecules
General Workflow for the Synthesis of 4-(Trifluoromethyl)phenyl-substituted Heterocycles
This workflow outlines a general approach to synthesizing bioactive heterocyclic compounds starting from this compound.
Caption: General synthetic workflow for bioactive heterocycles.
Experimental Protocol: Synthesis of a 2-(4-(Trifluoromethyl)phenyl)thiazole Derivative
This protocol describes a representative synthesis of a thiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(4-(trifluoromethyl)phenyl)thiazole derivative.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation Protocols
Hedgehog Signaling Pathway Inhibition
Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers. Derivatives of this compound can be screened for their ability to inhibit this pathway.
Caption: Simplified Hedgehog signaling pathway.
This assay quantitatively measures the activity of the Hh pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[1][2][3][4][5]
Materials:
-
NIH/3T3-Light II cells (or other suitable Gli-reporter cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG)
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed NIH/3T3-Light II cells in a 96-well plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM with 0.5% FBS. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Vismodegib).
-
Pathway Activation: Add 50 µL of Shh-conditioned medium or SAG solution to each well to a final concentration that induces submaximal pathway activation.
-
Incubation: Incubate the plate for another 48 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized luminescence against the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary (Hypothetical):
| Compound | Target | IC50 (nM)[6] |
| Vismodegib (Control) | SMO | 3.1 |
| Derivative 1 | SMO | 15.2 |
| Derivative 2 | SMO | 5.8 |
| Derivative 3 | SMO | 22.7 |
Antimicrobial Activity Screening
Derivatives of this compound can be evaluated for their efficacy against various bacterial and fungal strains.
Caption: Workflow for antimicrobial susceptibility testing.
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data Summary (Hypothetical):
| Compound | S. aureus MIC (µg/mL)[7][8][9] | E. coli MIC (µg/mL)[7][8][9] | C. albicans MIC (µg/mL)[10] |
| Ciprofloxacin (Control) | 0.5 | 0.015 | - |
| Fluconazole (Control) | - | - | 1 |
| Derivative A | 8 | 32 | >64 |
| Derivative B | 4 | 16 | 32 |
| Derivative C | >64 | >64 | >64 |
Anticancer Activity Screening
The cytotoxic potential of synthesized compounds can be assessed against a panel of human cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
RPMI-1640 or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.
Quantitative Data Summary (Hypothetical):
| Compound | MCF-7 IC50 (µM)[11][12][13][14][15] | HeLa IC50 (µM)[11][12][13][14][15] | A549 IC50 (µM)[11][12][13][14][15] |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.2 |
| Compound X | 5.2 | 8.1 | 12.5 |
| Compound Y | 2.7 | 4.5 | 6.8 |
| Compound Z | 15.6 | 21.3 | 30.1 |
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of diverse heterocyclic scaffolds, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive building block for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of its derivatives in the context of cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethyl)thiobenzamide in Agrochemical Research: A Review of Related Structural Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in crop protection research. Heterocyclic and fluorinated compounds play a pivotal role in the design and development of modern pesticides. The 4-(Trifluoromethyl)thiobenzamide scaffold, incorporating a trifluoromethyl (CF₃) group and a thioamide functional group, represents a promising, though not yet extensively documented, starting point for the synthesis of new active ingredients. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and biological activity of molecules. Similarly, the thioamide and its bioisosteric amide functionalities are present in numerous commercialized pesticides, contributing to their binding affinity with target proteins.
This document provides a comprehensive overview of the application of structural motifs related to this compound in the discovery of new fungicides, insecticides, and herbicides. While direct synthetic routes from this compound to commercialized or late-stage developmental agrochemicals are not widely reported in the available literature, this review of analogous structures offers valuable insights into its potential applications.
Data Presentation: Bioactivity of Related Compounds
The following tables summarize the biological activities of various agrochemical compounds that share key structural features with 4-(Trluoromethyl)thiobenzamide, namely the trifluoromethylphenyl group and an amide or thioamide-like linkage.
Table 1: Fungicidal Activity of Trifluoromethyl-Containing Amide and Thiazole Derivatives
| Compound Class | Target Pathogen | Bioactivity | Reference |
| N-Phenylbenzamide Derivatives | Botrytis cinerea | 98.5% inhibition at 50 µg/mL | [1] |
| Phomopsis sp. | 92.0% inhibition at 50 µg/mL | [1] | |
| Botryosphaeria dothidea | 98.5% inhibition at 50 µg/mL | [1] | |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | Botrytis cinerea (cucumber) | Significant activity | [2] |
| Botrytis cinerea (strawberry) | Significant activity | [2] | |
| Botrytis cinerea (tobacco) | Significant activity | [2] | |
| Thiazole-5-carboxamide Derivatives | Phytophythora capsici | >90% inhibition at 25 mg/L | [3] |
| Alternaria alternata | >90% inhibition at 25 mg/L | [3] | |
| Erysiphe graminis | >90% inhibition at 500 mg/L | [3] |
Table 2: Insecticidal Activity of Trifluoromethyl-Containing Pyrazole and Amide Derivatives
| Compound Class | Target Pest | Bioactivity | Reference |
| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | Plutella xylostella | 100% mortality at 200 µg/mL | [4] |
| Culex pipiens pallens | 100% mortality at 2 µg/mL | [4] | |
| Mythimna separata | 100% mortality at 200 µg/mL | [4] | |
| Pyrazole Schiff Base Derivatives | Termites | LC₅₀ = 0.001 µg/mL | [1] |
| Pyrazole Derivatives | Locusts | LC₅₀ = 47.68 µg/mL | [1] |
Table 3: Herbicidal Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Target Weed | Bioactivity | Reference |
| α-Trifluorothioanisole Derivatives | Amaranthus retroflexus | >85% inhibition at 37.5 g a.i./hm² | [4] |
| Abutilon theophrasti | >85% inhibition at 37.5 g a.i./hm² | [4] | |
| Eclipta prostrata | >85% inhibition at 37.5 g a.i./hm² | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of agrochemicals, based on methodologies reported in the cited literature.
Protocol 1: General Synthesis of Thiazole Derivatives from a Thiobenzamide Precursor
This protocol describes a plausible synthetic route for obtaining a thiazole-containing compound, a common scaffold in fungicides, starting from a thiobenzamide derivative.
1. Materials:
- This compound
- 2-Bromo-1-(substituted-phenyl)ethan-1-one
- Ethanol
- Triethylamine
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution
2. Procedure:
- To a solution of this compound (1 mmol) in ethanol (20 mL), add 2-bromo-1-(substituted-phenyl)ethan-1-one (1 mmol).
- Add triethylamine (1.2 mmol) to the mixture and reflux for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired thiazole derivative.
- Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for evaluating the fungicidal activity of a test compound against various plant pathogenic fungi.
1. Materials:
- Potato Dextrose Agar (PDA) medium
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Cultures of target fungi (e.g., Botrytis cinerea, Phytophthora capsici)
- Sterile petri dishes
- Commercial fungicide as a positive control
2. Procedure:
- Prepare PDA medium and sterilize by autoclaving.
- Cool the medium to 50-60 °C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of solvent to the control plates.
- Pour the medium into sterile petri dishes and allow it to solidify.
- Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
- Incubate the plates at 25 °C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 3-5 days), or until the fungus in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol describes a common method for assessing the insecticidal activity of a compound against lepidopteran pests.
1. Materials:
- Test compound dissolved in a suitable solvent with a surfactant.
- Cabbage leaf discs.
- Third-instar larvae of a target insect (e.g., Plutella xylostella).
- Petri dishes lined with filter paper.
- Commercial insecticide as a positive control.
2. Procedure:
- Prepare a series of concentrations of the test compound in water containing a surfactant (e.g., Triton X-100).
- Dip cabbage leaf discs into the test solutions for 10-20 seconds and allow them to air dry.
- Place one treated leaf disc into each petri dish.
- Introduce a set number of larvae (e.g., 10) into each petri dish.
- Maintain the petri dishes at 25±1 °C and 60-70% relative humidity with a 14:10 hour light:dark photoperiod.
- Record larval mortality after 48-72 hours.
- Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
Mandatory Visualization
Caption: General workflow for the synthesis and evaluation of agrochemicals from a thiobenzamide precursor.
Caption: Hypothetical mode of action for a synthesized agrochemical targeting a specific protein.
Conclusion
While direct, documented applications of this compound as a starting material in agrochemical synthesis are not prevalent in the reviewed literature, the structural motifs it contains are of significant interest in the field. The trifluoromethylphenyl and thioamide/amide moieties are key components in a variety of fungicidal, insecticidal, and herbicidal compounds. The provided data and protocols for related structures offer a strong foundation and rationale for exploring this compound as a valuable building block in the design and synthesis of novel crop protection agents. Further research is warranted to fully elucidate its synthetic utility and the biological potential of its derivatives.
References
Application Notes and Protocols: 4-(Trifluoromethyl)thiobenzamide as a Versatile Building Block for Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)thiobenzamide as a key starting material for the synthesis of diverse heterocyclic scaffolds. The protocols detailed below, along with the summarized biological activity data, are intended to facilitate the exploration of novel chemical entities for pharmaceutical and agrochemical applications. The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives of this compound particularly interesting for drug discovery programs.[1]
Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] It involves the cyclocondensation of a thioamide with an α-haloketone. This compound serves as an excellent thioamide component in this reaction, leading to the formation of 2-(4-(trifluoromethyl)phenyl)thiazole derivatives. These compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[3]
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles.
Experimental Protocol: Synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole
This protocol describes the synthesis of a representative 2,4-disubstituted thiazole using this compound and 2-bromoacetophenone (phenacyl bromide).
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-phenyl-2-(4-(trifluoromethyl)phenyl)thiazole.
Expected Yield: 75-90%
Biological Activity of 2-(4-(Trifluoromethyl)phenyl)thiazole Derivatives
Thiazole derivatives incorporating the 4-(trifluoromethyl)phenyl moiety have demonstrated a range of biological activities. The data below is a compilation from various sources and should be used as a guide for further investigation.
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Test Organism | MIC (µg/mL) | Reference |
| B9 | - | - | Candida albicans | 1-16 | [4] |
| B9 | - | - | Fluconazole-resistant Candida spp. | Moderate Activity | [4] |
| A1 | H | Phenyl | Candida albicans | > SZ-C14 | [4] |
| A2-A4 | Various large groups | Phenyl | Candida albicans | Decreased activity | [4] |
Table 2: Antibacterial Activity of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine Derivatives
| Compound | Test Organism | Bactericidal Rate (%) | Reference |
| Various Derivatives | Not Specified | up to 99% | [5] |
Table 3: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 19 | MCF-7 (Breast Cancer) | Not specified | [6] |
| 19 | A549 (Lung Cancer) | Not specified | [6] |
| 19 | HepG2 (Liver Cancer) | Not specified | [6] |
Synthesis of 1,3,4-Thiadiazole Derivatives
This compound can be a precursor for the synthesis of 1,3,4-thiadiazoles. This typically involves the conversion of the thioamide to a thiosemicarbazide, followed by cyclization. The resulting 5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole derivatives are scaffolds with reported anticancer and antimicrobial activities.
Signaling Pathway for Thiadiazole Synthesis
Caption: Two-step synthesis pathway for 1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole
This protocol outlines a general procedure for the synthesis of a 2-amino-1,3,4-thiadiazole derivative, which can be further functionalized.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Thiosemicarbazide
-
Phosphoryl chloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Appropriate solvents (e.g., dioxane)
Procedure:
-
Thiosemicarbazide formation: A mixture of 4-(trifluoromethyl)benzoic acid and thiosemicarbazide is heated in the presence of a dehydrating agent like phosphoryl chloride or sulfuric acid. This step forms the corresponding acylthiosemicarbazide intermediate.
-
Cyclization: The intermediate is then cyclized by heating, often in the same reaction mixture, to yield the 2-amino-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to afford the pure product.
Note: This is a generalized protocol. Specific reaction conditions may vary and should be optimized.
Biological Activity of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore. The introduction of the 4-(trifluoromethyl)phenyl group can enhance its biological profile.
Table 4: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 70 | K562 (Myelogenous leukemia) | 7.4 | [1] |
| 31 | MDA (Breast Cancer) | 9 | [1] |
| ST10 | MCF-7 (Breast Cancer) | 49.6 | [7] |
| ST10 | MDA-MB-231 (Breast Cancer) | 53.4 | [7] |
These notes and protocols serve as a starting point for the utilization of this compound in the synthesis of valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action of 4-(Trifluoromethyl)thiobenzamide in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed mechanism of action of 4-(Trifluoromethyl)thiobenzamide as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is synthesized from studies on analogous compounds, including thiobenzamide and other organic corrosion inhibitors containing trifluoromethyl groups.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic corrosion inhibitors are widely used to mitigate this issue by adsorbing onto the metal surface and forming a protective barrier. This compound is a promising candidate for corrosion inhibition due to its unique molecular structure, which combines the functionalities of a thioamide group, a benzene ring, and a trifluoromethyl group. This document outlines the probable mechanism of its inhibitory action and provides protocols for its evaluation.
Proposed Mechanism of Action
The corrosion inhibition by this compound is believed to occur through the adsorption of its molecules onto the metal surface, a process influenced by several key features of its structure. The primary mechanism involves the formation of a protective film that isolates the metal from the corrosive medium.
The molecule likely adsorbs onto the metal surface through a combination of physisorption and chemisorption:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can become protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) in the thioamide group and the vacant d-orbitals of the metal atoms (e.g., iron). The π-electrons of the benzene ring can also contribute to this interaction.
The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, is expected to influence the electronic density of the entire molecule, thereby modulating its adsorption characteristics and the stability of the protective film.
The overall inhibitory action is a mixed-type inhibition, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
A diagram illustrating the proposed adsorption mechanism is provided below.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on thiobenzamide and a trifluoromethyl-containing triazole derivative, which can be considered analogous for the purpose of illustrating expected performance.
Table 1: Representative Inhibition Efficiency Data
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference Compound For |
| Thiobenzamide | 200 | 30 | ~95 | Thioamide functionality |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 50 | 25 | 52.27 | Trifluoromethyl group |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 300 | 25 | 89.00 | Trifluoromethyl group |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 300 | 55 | 74.51 | Trifluoromethyl group |
Table 2: Representative Electrochemical Parameters
| Inhibitor | Concentration (ppm) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Reference Compound For |
| Blank (0.5 M HCl) | 0 | 1054 | 25.8 | 120.5 | - |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 50 | 251 | 105.2 | 65.8 | Trifluoromethyl group |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 300 | 116 | 225.4 | 45.2 | Trifluoromethyl group |
Data for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is from a study on low-carbon steel in 0.5 M HCl.[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of compounds like this compound.
4.1. Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone, distilled water
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[4]
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
4.2. Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mode of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (mild steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum foil)
-
-
Corrosive solution with and without the inhibitor
4.2.1. Potentiodynamic Polarization
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an insulating material, leaving a known surface area exposed. Polish the exposed surface as described in 4.1.
-
Assemble the three-electrode cell with the test solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density (log I) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Set up the three-electrode cell as described for potentiodynamic polarization.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
A workflow for these experimental protocols is depicted below.
Surface Analysis Techniques
To further elucidate the adsorption mechanism and the nature of the protective film, the following surface analysis techniques are recommended:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor, providing evidence of reduced corrosion damage.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness, which is expected to decrease in the presence of an effective inhibitor film.[1][2][3]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film, confirming the presence of elements from the inhibitor molecule and identifying the nature of the chemical bonds formed with the metal surface.
Conclusion
This compound is a molecule with significant potential as a corrosion inhibitor. Its proposed mechanism of action is based on the synergistic effects of the thioamide group, the aromatic ring, and the trifluoromethyl substituent, leading to the formation of a stable, protective film on the metal surface. The experimental protocols detailed in these notes provide a comprehensive framework for the evaluation of its performance and a deeper understanding of its inhibitory properties. Further research, including surface analysis and quantum chemical calculations, will be invaluable in fully elucidating its mechanism of action.
References
Synthesis of Thiobenzamide using Lawesson's Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiobenzamide from benzamide utilizing Lawesson's reagent. Thioamides are pivotal structural motifs in medicinal chemistry and drug development, serving as crucial isosteres for amides. The replacement of the carbonyl oxygen with sulfur can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, mild, and efficient thionating agent for this transformation.[1][2]
Overview of the Thionation Reaction
The reaction involves the conversion of the carbonyl group of benzamide to a thiocarbonyl group. Lawesson's reagent facilitates this transformation, typically with high yields.[2] The general reactivity order for Lawesson's reagent with carbonyl compounds is amides > ketones > esters.[1] The reaction mechanism is believed to proceed through a Wittig-like intermediate.[1]
This document outlines three primary methodologies for this synthesis: a conventional heating method, a microwave-assisted method, and a mechanochemical approach.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data from various experimental setups for the synthesis of thiobenzamide and related thioamides using Lawesson's reagent, allowing for easy comparison of the different methodologies.
| Method | Substrate | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Amide | 0.5 - 0.6 | Toluene | Reflux (~110) | Varies | High | [1] |
| Conventional Heating | Amide | 1.5 | Toluene | Reflux | 0.5 h | 93 | [3] |
| Conventional Heating | Amide | 0.5 | THF | Room Temp. | 30 min | 86 | [4] |
| Microwave-Assisted | Various Amides | - | Solvent-free | - | Short | High | [5] |
| Microwave-Assisted | Diamide | 1.0 | THF/DCM | - | 3 min | - | [6] |
| Mechanochemical | Benzamide | 0.5 | THF (liquid-assisted) | - | 20-90 min | 94-95 | [7] |
| Scale-up Protocol | N-p-methylphenylbenzamide | 0.52 | Toluene | Reflux | 3 h | High | [8] |
Experimental Protocols
Safety Precautions: Lawesson's reagent and its byproducts have an unpleasant smell. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Conventional Synthesis in Toluene
This protocol describes a general and widely used method for the thionation of benzamide on a 1.0 mmol scale.
Materials:
-
Benzamide (1.0 mmol, 121.14 mg)
-
Lawesson's Reagent (LR) (0.5-0.6 mmol, 202-242 mg)
-
Anhydrous Toluene (4-5 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add benzamide and Lawesson's reagent.
-
Add anhydrous toluene to the flask.
-
Place the flask in a heating mantle or oil bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue contains the desired thiobenzamide and phosphorus-containing byproducts.
Work-up and Purification:
-
Standard Method: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Chromatography-Free Method: To the cooled reaction mixture, add an excess of ethanol (e.g., 2 mL for a 1 mmol scale) and heat at reflux for 2 hours.[8] This process helps to decompose the phosphorus byproducts into more polar compounds that can be more easily removed.[8] After removing the volatiles, the residue can be diluted with ethyl acetate and subjected to an aqueous work-up.[8] For larger scale reactions, ethylene glycol can be used instead of ethanol to facilitate a chromatography-free work-up involving phase separation, extraction, and recrystallization.[8]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a rapid and environmentally friendly alternative to conventional heating, often resulting in high yields and cleaner reactions.[5]
Materials:
-
Benzamide
-
Lawesson's Reagent
-
Microwave reactor
Procedure:
-
Thoroughly mix the benzamide and Lawesson's reagent in a microwave-safe vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with microwaves. The optimal power and time will need to be determined for the specific substrate and scale but are generally short.
-
After the reaction is complete (monitored by TLC), the product can be purified as described in Protocol 1.
Protocol 3: Liquid-Assisted Mechanochemical Synthesis
Mechanochemistry provides a solvent-minimized approach to thioamide synthesis with high yields.[7][9]
Materials:
-
Benzamide (e.g., 1.23 mmol, 150 mg)
-
Lawesson's Reagent (e.g., 0.61 mmol, 250 mg)
-
Anhydrous THF (e.g., 0.5 mL)
-
Milling jar and balls (e.g., Teflon)
-
Ball mill
Procedure:
-
Place the benzamide, Lawesson's reagent, and a small amount of THF (as a liquid-assisted grinding additive) into the milling jar with the milling balls.[7]
-
Mill the mixture at a set frequency (e.g., 25 Hz) for a specified time (e.g., 20-90 minutes).[7] The reaction progress can be monitored by taking small samples at different time points.
-
Once the reaction is complete, the resulting solid can be purified using the methods described in Protocol 1. This method has been shown to produce thiobenzamide in excellent yields (94-95%).[7]
Visualizations
General Reaction Scheme
Caption: Conversion of benzamide to thiobenzamide using Lawesson's reagent.
Experimental Workflow for Conventional Synthesis
Caption: Step-by-step workflow for the conventional synthesis of thiobenzamide.
Signaling Pathway Analogy: Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
The Coordination Chemistry of 4-(Trifluoromethyl)thiobenzamide: A Ligand for Luminescent Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Trifluoromethyl)thiobenzamide is a versatile organofluorine compound that has garnered interest in various scientific fields, including medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural properties, stemming from the electron-withdrawing trifluoromethyl group and the coordinating ability of the thioamide moiety, make it a compelling ligand for the synthesis of novel coordination complexes. While the coordination chemistry of this specific ligand is an emerging area of study, analogs have shown significant promise in the development of luminescent materials, particularly when complexed with lanthanide ions. This document provides an overview of the potential applications and generalized protocols for the synthesis and characterization of coordination complexes involving this compound, based on available data for the ligand and analogous compounds.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial before its application in coordination chemistry.
| Property | Value |
| Molecular Formula | C₈H₆F₃NS |
| Molecular Weight | 205.20 g/mol |
| Appearance | Light yellow to yellow to green powder/crystal |
| Melting Point | 135 - 139 °C |
| CAS Number | 72505-21-6 |
Applications in Coordination Chemistry
Luminescent Materials
The primary application of this compound in coordination chemistry appears to be in the development of luminescent materials. Thiobenzamide analogs have been successfully used to synthesize coordination compounds with lanthanide metal ions, such as europium (Eu³⁺) and terbium (Tb³⁺).[1] These complexes exhibit distinct luminescent properties under UV light, suggesting their potential use in:
-
Organic Light-Emitting Diodes (OLEDs): Lanthanide complexes are known for their sharp emission bands, which can lead to high color purity in display technologies.
-
Sensors: The luminescence of these complexes can be sensitive to the surrounding chemical environment, enabling the development of chemical sensors.
-
Bio-imaging: Functionalized complexes could be used as luminescent probes in biological systems.
Experimental Protocols
While specific protocols for this compound are not widely published, the following generalized procedures for the synthesis of the ligand and its potential metal complexes can be adapted from standard organometallic and coordination chemistry techniques.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of thioamides from their corresponding amides or nitriles.
Materials:
-
4-(Trifluoromethyl)benzonitrile or 4-(Trifluoromethyl)benzamide
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or other suitable solvent
-
Sodium sulfide (Na₂S) solution (for nitrile route)
-
Standard laboratory glassware and safety equipment
Procedure (from amide):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(trifluoromethyl)benzamide in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: General Synthesis of a Lanthanide(III) Complex
This protocol outlines a general method for the synthesis of a lanthanide complex with a thioamide ligand. The specific conditions may need to be optimized.
Materials:
-
This compound
-
A lanthanide(III) salt (e.g., Europium(III) chloride hexahydrate, Terbium(III) chloride hexahydrate)
-
Anhydrous solvent (e.g., ethanol, methanol, or acetonitrile)
-
A weak base (e.g., triethylamine or sodium hydroxide solution)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound (e.g., 3 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a solution of the weak base dropwise to deprotonate the thioamide, forming the thiolate ligand in situ.
-
In a separate flask, dissolve the lanthanide(III) salt (e.g., 1 equivalent) in the same solvent.
-
Slowly add the lanthanide salt solution to the stirred ligand solution.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete (typically several hours to overnight), cool the mixture.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The complex can be further purified by recrystallization from a suitable solvent system.
Characterization of Coordination Complexes
A suite of analytical techniques is necessary to confirm the formation and elucidate the structure of the coordination complexes.
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To confirm the coordination of the thioamide group to the metal center by observing shifts in the C=S and C-N stretching frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR can provide information about the ligand environment in diamagnetic complexes. For paramagnetic lanthanide complexes, NMR can be more complex but may still yield structural insights. |
| UV-Visible Spectroscopy | To study the electronic transitions within the ligand and the complex, and to determine the efficiency of the "antenna effect" for lanthanide luminescence. |
| Photoluminescence Spectroscopy | To measure the excitation and emission spectra of the complexes, determine quantum yields, and measure luminescence lifetimes. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound metal complex.
Logical Relationship in Luminescence Application
The application of these complexes in luminescent devices is based on a clear logical progression from molecular design to device performance.
References
The Development of Trifluoromethylating Agents from Thiobenzamide Derivatives: A Frontier in Fluorine Chemistry
Introduction
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug discovery and materials science. This "super-methyl" group can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity. Consequently, the development of novel and efficient trifluoromethylating agents is an area of intense research. While various classes of reagents have been established, the exploration of new precursors for these valuable tools is a continuous endeavor. This document explores the potential, albeit currently underexplored, avenue of developing trifluoromethylating agents derived from thiobenzamide derivatives.
While the scientific literature is rich with information on established trifluoromethylating agents such as hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents), direct evidence and detailed protocols for the conversion of thiobenzamide derivatives into reagents for the electrophilic, nucleophilic, or radical trifluoromethylation of external substrates are not well-documented. Research has focused more on the synthesis of trifluoromethylated benzamides or the use of thioamides in N-trifluoromethylation rather than their transformation into CF₃-donating reagents.
This document, therefore, serves as a forward-looking guide, outlining the theoretical potential and proposing experimental avenues for researchers interested in this nascent field.
Conceptual Framework: From Thiobenzamide to a Trifluoromethylating Agent
The core concept relies on the functionalization of the sulfur atom in the thiobenzamide scaffold to create a reactive species capable of transferring a trifluoromethyl group. A plausible synthetic strategy would involve the S-trifluoromethylation of a thiobenzamide derivative to form a key intermediate, a hypothetical S-trifluoromethyl-thiobenzamidium salt. This species, analogous to the well-established S-(trifluoromethyl)diarylsulfonium salts, could then act as an electrophilic trifluoromethylating agent.
Below is a conceptual workflow for the development and application of such a novel agent.
Figure 1. Conceptual workflow for the synthesis and application of a hypothetical thiobenzamide-derived trifluoromethylating agent.
Proposed Experimental Protocols
The following protocols are hypothetical and serve as a starting point for researchers aiming to explore this new class of reagents.
Protocol 1: Synthesis of a Hypothetical S-Trifluoromethyl-Thiobenzamidium Triflate
Objective: To synthesize a stable, isolable S-trifluoromethyl-thiobenzamidium salt that can be characterized and tested for its trifluoromethylating ability.
Materials:
-
Substituted Thiobenzamide (e.g., 4-methoxythiobenzamide)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted thiobenzamide (1.0 eq).
-
Dissolve the thiobenzamide in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy, looking for the appearance of a new peak corresponding to the S-CF₃ group.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Filter the resulting solid under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum to yield the hypothetical S-trifluoromethyl-thiobenzamidium triflate.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester
Objective: To evaluate the trifluoromethylating potential of the newly synthesized thiobenzamide-derived reagent using a standard carbon nucleophile.
Materials:
-
Hypothetical S-Trifluoromethyl-Thiobenzamidium Triflate
-
Ethyl 2-oxocyclopentanecarboxylate (or other β-ketoester)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add the β-ketoester (1.0 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the enolate.
-
In a separate flask, dissolve the S-trifluoromethyl-thiobenzamidium triflate (1.5 eq) in anhydrous THF.
-
Slowly add the solution of the trifluoromethylating agent to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS for the formation of the trifluoromethylated product.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the trifluoromethylated β-ketoester.
-
Calculate the yield and characterize the product by NMR and mass spectrometry.
Data Presentation: A Template for Future Findings
Should these exploratory studies prove successful, the quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting such results.
Table 1: Synthesis of S-Trifluoromethyl-Thiobenzamidium Salts
| Entry | Thiobenzamide Substituent | Oxidant/Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-OCH₃ | Tf₂O | DCM | -78 to rt | 14 | TBD |
| 2 | 4-Cl | Tf₂O | DCM | -78 to rt | 14 | TBD |
| 3 | H | Tf₂O | DCM | -78 to rt | 14 | TBD |
| 4 | 4-NO₂ | Tf₂O | DCM | -78 to rt | 14 | TBD |
TBD: To Be Determined
Table 2: Trifluoromethylation of Various Nucleophiles
| Entry | Nucleophile | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-oxocyclopentanoate | 1.5 | NaH (1.2) | THF | 0 to rt | 16 | TBD |
| 2 | Indole | 1.5 | - | MeCN | rt | 24 | TBD |
| 3 | Thiophenol | 1.2 | K₂CO₃ (2.0) | DMF | 50 | 12 | TBD |
| 4 | Phenylboronic acid | 2.0 | Cu(OAc)₂ | DCE | 80 | 18 | TBD |
TBD: To Be Determined
Logical Relationships and Signaling Pathways
The development of this novel class of reagents can be visualized as a logical progression from precursor synthesis to application and subsequent optimization.
Figure 2. Logical pathway for the development and validation of thiobenzamide-derived trifluoromethylating agents.
Conclusion and Future Outlook
The development of trifluoromethylating agents from thiobenzamide derivatives represents an uncharted territory in fluorine chemistry. The proposed synthetic routes and evaluation protocols provide a roadmap for researchers to venture into this potentially rewarding area. Success in this field would not only introduce a new class of trifluoromethylating agents but also expand the synthetic utility of the versatile thioamide functional group. Future work should focus on systematically evaluating the stability and reactivity of the hypothetical S-trifluoromethyl-thiobenzamidium salts, exploring their application in asymmetric trifluoromethylation, and understanding their reaction mechanisms in detail. While challenging, the prospect of discovering a novel, efficient, and readily accessible trifluoromethylating agent makes this an exciting frontier for exploration.
Application Notes and Protocols for Photochromic 4-(Trifluoromethyl)thiobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the photochromic properties of 4-(Trifluoromethyl)thiobenzamide analogs and detailed protocols for their synthesis and characterization. The trifluoromethyl group, a strong electron-withdrawing moiety, is expected to influence the electronic and, consequently, the photochromic behavior of the thioamide core. Thioamides are known to undergo reversible cis-trans isomerization upon light irradiation, making them promising candidates for the development of photoswitchable materials, molecular probes, and phototherapeutics.[1]
Application Notes
The photochromism of this compound analogs is predicated on the photoisomerization around the C-N bond of the thioamide group. The resonance in the thioamide moiety imparts a partial double-bond character to the C-N bond, creating a significant energy barrier for rotation.[1] Irradiation with light of a suitable wavelength can overcome this barrier, leading to a reversible switch between the more stable trans isomer and the cis isomer.
The electronic properties of substituents on the aromatic ring can significantly influence the absorption spectra of the isomers and the kinetics of the photoisomerization and thermal relaxation processes. The potent electron-withdrawing nature of the trifluoromethyl group is anticipated to modulate the energy levels of the molecular orbitals involved in the electronic transitions, thereby affecting the photochromic characteristics.
Potential Applications:
-
Photoswitchable Peptides and Proteins: Incorporation of these analogs into peptide backbones can allow for the photocontrol of biological activity.[2]
-
Light-Responsive Materials: These compounds can be integrated into polymer matrices to create materials with tunable optical properties for applications in smart windows, optical data storage, and photo-actuators.
-
Drug Delivery and Photopharmacology: The ability to switch between two isomers with potentially different biological activities opens avenues for targeted drug release and phototherapy.
Data Presentation
The following table summarizes the key photochromic parameters that should be determined experimentally for this compound analogs. The values provided are hypothetical and serve as an illustrative example of how to present the data.
| Compound/Analog | Solvent | Isomer | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Photoisomerization Quantum Yield (Φ) | Thermal Half-life (t1/2) |
| 4-(CF3)thiobenzamide | Acetonitrile | trans | ~310 | ~12,000 | Φtrans→cis = 0.25 (at 313 nm) | - |
| cis | ~280 | ~8,000 | Φcis→trans = 0.40 (at 280 nm) | 15 min at 25°C | ||
| Analog A | Toluene | trans | ~315 | ~13,500 | Φtrans→cis = 0.22 (at 313 nm) | - |
| cis | ~285 | ~9,000 | Φcis→trans = 0.45 (at 280 nm) | 25 min at 25°C | ||
| Analog B | Dichloromethane | trans | ~305 | ~11,000 | Φtrans→cis = 0.28 (at 313 nm) | - |
| cis | ~275 | ~7,500 | Φcis→trans = 0.38 (at 280 nm) | 10 min at 25°C |
Experimental Protocols
I. Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-(trifluoromethyl)benzoyl chloride. The first step is the formation of the corresponding benzamide, followed by thionation using Lawesson's reagent.
A. Synthesis of 4-(Trifluoromethyl)benzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in an appropriate solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Ammonolysis: Bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise while stirring vigorously. The formation of a white precipitate (the benzamide) will be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to collect the solid product. Wash the solid with cold water and then with a small amount of cold DCM to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(trifluoromethyl)benzamide.
B. Thionation to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized 4-(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting amide and the appearance of the thioamide.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
II. Photochemical Characterization
This protocol outlines the steps to investigate the photochromic properties of the synthesized analogs using UV-Vis spectroscopy.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound analog in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans isomer.
-
Ensure the solution is thermally equilibrated at a constant temperature (e.g., 25°C) using a temperature-controlled cuvette holder.
-
-
Initial Spectrum:
-
Record the initial UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally stable trans isomer.
-
-
Photoisomerization (trans → cis):
-
Irradiate the sample with a light source emitting at or near the λmax of the trans isomer (e.g., a 313 nm LED or a filtered mercury lamp).
-
Record the UV-Vis spectra at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed.[3][4]
-
-
Photoisomerization (cis → trans):
-
To observe the reverse isomerization, irradiate the sample at the PSS with a wavelength where the cis isomer has a significant absorbance and the trans isomer has a lower absorbance (e.g., around 280 nm).
-
Monitor the spectral changes until the original spectrum of the trans isomer is restored.
-
-
Thermal Relaxation (cis → trans):
-
After reaching the PSS by irradiation at the λmax of the trans isomer, turn off the light source and monitor the spectral changes over time in the dark.
-
Record the spectra at regular intervals to determine the rate of thermal back-reaction.
-
III. Quantum Yield Determination
The photoisomerization quantum yield (Φ) can be determined using a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source.[5][6][7]
-
Actinometry:
-
Determine the photon flux (I0) of the irradiation setup using the standard potassium ferrioxalate actinometry procedure.
-
-
Initial Rate of Isomerization:
-
Irradiate the sample solution and monitor the change in absorbance at a specific wavelength as a function of time. The initial rate of change in concentration of the isomer can be calculated from the initial slope of the absorbance vs. time plot using the Beer-Lambert law.
-
-
Calculation:
-
The quantum yield (Φ) is calculated using the following equation: Φ = (dC/dt)0 / (I0 * f) where (dC/dt)0 is the initial rate of change of the isomer concentration, I0 is the photon flux, and f is the fraction of light absorbed by the sample at the irradiation wavelength.
-
IV. NMR and HPLC Analysis
To further confirm the cis-trans isomerization and quantify the isomer ratio at the photostationary state, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can be employed.[1][8]
-
NMR Spectroscopy:
-
Prepare a concentrated solution of the sample in a deuterated solvent.
-
Acquire a 1H NMR spectrum of the initial trans isomer.
-
Irradiate the NMR tube in situ (if possible) or irradiate a solution and quickly transfer it to an NMR tube for analysis.
-
Acquire the NMR spectrum of the mixture at the photostationary state.
-
The appearance of a new set of signals corresponding to the cis isomer confirms the isomerization. The ratio of isomers can be determined by integrating the characteristic signals of both isomers.
-
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reverse-phase) that can separate the cis and trans isomers.
-
Inject the initial solution (before irradiation) to identify the peak corresponding to the trans isomer.
-
Irradiate the solution to the photostationary state and inject it into the HPLC.
-
The appearance of a new peak will correspond to the cis isomer. The peak areas can be used to determine the relative concentrations of the two isomers.
-
References
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC and NMR study of cis-trans isomerization of enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Trifluoromethyl)thiobenzamide in Developing Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(Trifluoromethyl)thiobenzamide as a ligand in the development of novel luminescent materials. While specific data for materials directly synthesized with this compound is emerging, this document outlines the general principles, synthesis protocols, and characterization techniques based on analogous compounds.
Introduction to this compound in Luminescent Material Synthesis
This compound is a versatile organic ligand that holds significant promise for the development of advanced luminescent materials. Its unique molecular structure, featuring a trifluoromethyl group and a thiobenzamide moiety, makes it an attractive candidate for coordinating with metal ions, particularly lanthanides, to form stable and highly luminescent complexes. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting complexes, potentially leading to enhanced quantum yields and tailored emission spectra.
The thiobenzamide functional group provides a strong coordination site for metal ions, facilitating the formation of robust metal-organic frameworks (MOFs) and discrete coordination complexes. These materials have a wide range of potential applications, including in organic light-emitting diodes (OLEDs), bio-imaging, chemical sensors, and photodynamic therapy. The development of such materials is an active area of research, with a focus on achieving high efficiency, stability, and color purity.
Key Applications and Potential
The incorporation of this compound into luminescent materials can be explored for several key applications:
-
Organic Light-Emitting Diodes (OLEDs): As a ligand in thermally activated delayed fluorescence (TADF) emitters or as a component of phosphorescent metal complexes, it can contribute to the development of highly efficient and stable OLEDs for displays and solid-state lighting.
-
Bio-imaging and Sensing: Lanthanide complexes derived from this ligand can exhibit long-lived luminescence, making them suitable for time-resolved bio-imaging applications and as probes for sensing specific analytes.
-
Photocatalysis: The unique electronic properties imparted by the trifluoromethyl group may enhance the photocatalytic activity of the resulting metal complexes.
Data Presentation: Photophysical Properties of Analogous Luminescent Materials
While specific quantitative data for luminescent materials synthesized directly with this compound is not yet widely published, the following tables summarize the photophysical properties of analogous lanthanide complexes and TADF emitters to provide a comparative baseline for expected performance.
Table 1: Photophysical Properties of Analogous Europium(III) Complexes
| Complex/Material | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ms) | Reference |
| [Eu(tta)₃(phen)] | 373 | 612 (⁵D₀ → ⁷F₂) | ~60-70% | 0.6 - 0.8 | Generic Data |
| [Eu(btfa)₃(phen)] | 370 | 613 (⁵D₀ → ⁷F₂) | ~50-60% | 0.5 - 0.7 | Generic Data |
| Hypothetical [Eu(CF₃-thiobenzamide)₃(phen)] | ~370-380 | ~612-615 | Expected >50% | Expected >0.5 | Projected |
*tta = thenoyltrifluoroacetonate, btfa = benzoyltrifluoroacetonate, phen = 1,10-phenanthroline. Data is representative of typical values found in the literature for analogous complexes.
Table 2: Properties of Analogous TADF Emitters
| Emitter Type | ΔEST (eV) | PLQY (%) | Emission Color | Reference |
| Carbazole-based | ~0.1-0.3 | >90 | Blue/Green | Generic Data |
| Phenylpyrimidine-based | ~0.04-0.2 | >60 | Green/Yellow | Generic Data |
| Hypothetical 4-(CF₃-thiobenzamide) derivative | <0.2 | >70 | Green/Blue | Projected |
*PLQY = Photoluminescence Quantum Yield, ΔEST = Singlet-Triplet Energy Gap. Data is representative of typical values for these classes of TADF emitters.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of luminescent materials using a thiobenzamide-type ligand like this compound.
Protocol 4.1: Synthesis of a Luminescent Europium(III) Complex
Objective: To synthesize a luminescent Europium(III) complex using this compound as a primary ligand and a co-ligand such as 1,10-phenanthroline.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound
-
1,10-phenanthroline
-
Ethanol (absolute)
-
Triethylamine
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve 3 molar equivalents of this compound and 1 molar equivalent of 1,10-phenanthroline in 50 mL of absolute ethanol in a round-bottom flask.
-
Deprotonation: Add a slight excess of triethylamine to the solution to deprotonate the thiobenzamide ligand. Stir the solution at room temperature for 30 minutes.
-
Europium(III) Solution Preparation: In a separate beaker, dissolve 1 molar equivalent of EuCl₃·6H₂O in 20 mL of a 1:1 ethanol/water mixture.
-
Complexation: Slowly add the Europium(III) solution dropwise to the ligand solution while stirring vigorously.
-
Precipitation: A precipitate should form upon addition. Continue stirring the reaction mixture at 60°C for 4 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the final product in a vacuum oven at 50°C for 12 hours.
Protocol 4.2: Characterization of the Luminescent Complex
Objective: To characterize the synthesized complex to determine its photophysical properties.
Instrumentation:
-
Fluorometer (for emission and excitation spectra, and quantum yield measurement)
-
Time-resolved phosphorescence spectrometer (for lifetime measurement)
-
UV-Vis Spectrophotometer
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized complex in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 10⁻⁵ M. For solid-state measurements, a thin film can be prepared by spin-coating or drop-casting a concentrated solution onto a quartz substrate.
-
UV-Vis Absorption: Record the absorption spectrum of the solution to identify the ligand-based absorption bands.
-
Photoluminescence Spectra:
-
Record the excitation spectrum by monitoring the most intense emission peak of the Eu³⁺ ion (typically around 612 nm).
-
Record the emission spectrum by exciting the sample at the wavelength of maximum absorption determined from the excitation spectrum.
-
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) using an integrating sphere or a relative method with a known standard (e.g., [Eu(tta)₃(phen)]).
-
Luminescence Lifetime: Measure the luminescence decay profile by exciting the sample with a pulsed laser source and monitoring the emission decay at the peak wavelength. Fit the decay curve to an exponential function to determine the lifetime.
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the dried complex to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands of the C=S and C-N groups.
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical relationships involved in the development of luminescent materials using this compound.
Caption: General workflow for the synthesis and characterization of luminescent materials.
Caption: The "Antenna Effect" in lanthanide luminescence.
Disclaimer: The experimental protocols and data presented are based on general procedures and data for analogous compounds. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. The photophysical properties of materials synthesized with this compound may vary.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)thiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-(Trifluoromethyl)thiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the thionation of 4-(trifluoromethyl)benzamide using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), and the Willgerodt-Kindler reaction of 4-(trifluoromethyl)benzaldehyde with sulfur and an amine, such as morpholine.[1][2][3] Another documented method involves the reaction of 4-(trifluoromethyl)benzonitrile with a sulfur source like sodium hydrogen sulfide.[4][5]
Q2: What are the primary advantages of using Lawesson's Reagent over phosphorus pentasulfide (P₄S₁₀)?
A2: Lawesson's reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and often results in higher yields and shorter reaction times, especially when microwave irradiation is employed.[6][7] P₄S₁₀ typically requires higher temperatures and may lead to more side products.[2]
Q3: What are the key parameters to control in a Willgerodt-Kindler reaction for optimal yield?
A3: For a successful Willgerodt-Kindler reaction, it is crucial to optimize the molar ratios of the aldehyde, amine, and sulfur, as well as the reaction temperature and time.[8][9] The use of microwave heating has been shown to significantly reduce reaction times and improve yields.[10]
Q4: I am having trouble purifying my this compound. What are some common impurities and how can I remove them?
A4: When using Lawesson's reagent, a common impurity is the phosphorus-containing byproduct, which can have a similar polarity to the desired product, making chromatographic separation difficult.[11][12][13] A recommended workup procedure involves treating the crude reaction mixture with ethanol or ethylene glycol to convert these byproducts into more polar species that are easier to remove.[11][13] For general purification, recrystallization from a suitable solvent (e.g., ethanol, toluene) or column chromatography on silica gel are effective methods.[14][15][16]
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes. Lawesson's reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water.[6] Therefore, it should be handled in a well-ventilated fume hood under anhydrous conditions. The Willgerodt-Kindler reaction also involves sulfur and amines, which can be malodorous and should be handled with appropriate personal protective equipment in a fume hood.
Troubleshooting Guides
Method 1: Thionation using Lawesson's Reagent
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | Degraded Lawesson's Reagent: The reagent is sensitive to moisture and can degrade over time. | Use a fresh batch of Lawesson's reagent or test the activity of the current batch on a small scale with a reliable substrate. Store the reagent under anhydrous conditions.[6] |
| Sub-optimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at excessively high temperatures. | For reactions in THF, room temperature may be sufficient, although it may require longer reaction times.[17] In toluene, refluxing is common.[12] Optimize the temperature for your specific substrate and solvent system. | |
| Insufficient Reagent: An inadequate amount of Lawesson's reagent will lead to incomplete conversion of the starting amide. | Use a slight excess of Lawesson's reagent (e.g., 0.55-1.5 equivalents per amide group) to ensure complete conversion.[12][18] | |
| Incomplete Reaction | Poor Solubility of Reagent: If Lawesson's reagent does not dissolve sufficiently, its reactivity is limited. | THF is a good solvent for dissolving Lawesson's reagent at room temperature, though it may require a significant volume.[17] Toluene or xylene at elevated temperatures can also be used.[19] |
| Short Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible. | |
| Difficult Purification | Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's reagent can co-elute with the product during column chromatography. | Chromatography-Free Workup: After the reaction is complete, cool the mixture and add ethanol or ethylene glycol. Reflux for a couple of hours to convert the byproducts into more polar species. Then, the product can be isolated by extraction and purified by recrystallization.[11][13] |
| Product Precipitation with Impurities: The crude product may precipitate with impurities upon cooling. | Perform an aqueous workup by washing the organic layer with water or a mild base to remove some of the polar impurities before concentration and purification.[17] |
Method 2: Willgerodt-Kindler Reaction
| Problem | Possible Cause | Troubleshooting Solution |
| Low Yield | Incorrect Stoichiometry: The ratio of aldehyde to amine and sulfur is critical for this reaction. | Optimize the molar ratio of the reactants. A common starting point is a 1:2:3 molar ratio of aldehyde:amine:sulfur.[10] |
| Sub-optimal Temperature: The reaction requires heating, but the optimal temperature can vary. | The reaction is often carried out at the reflux temperature of the amine or in a high-boiling solvent. Systematically vary the temperature to find the optimum for your specific setup. | |
| Long Reaction Times Leading to Decomposition: Prolonged heating can sometimes lead to the decomposition of the product or starting materials. | Consider using microwave-assisted heating to significantly reduce the reaction time from hours to minutes, which can often improve yields.[10] | |
| Formation of Side Products | Oxidation of the Aldehyde: The aldehyde starting material can be oxidized to the corresponding carboxylic acid under the reaction conditions. | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Polymerization: Aldehydes can be prone to polymerization under basic conditions. | Add the aldehyde slowly to the heated mixture of the amine and sulfur. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Thionation | 4-(Trifluoromethyl)benzamide | Lawesson's Reagent | Toluene | Reflux | ~90% | Based on similar amide thionations[12][18] |
| Thionation | 4-(Trifluoromethyl)benzamide | Lawesson's Reagent | THF | Room Temp. | ~86% | Based on general procedure[17] |
| Willgerodt-Kindler | 4-(Trifluoromethyl)benzaldehyde | Sulfur, Morpholine | N/A (neat) or high-boiling solvent | 110-180 °C (Microwave) | 55-81% | Based on similar reactions[10][20] |
| From Nitrile | 4-(Trifluoromethyl)benzonitrile | Sodium Hydrogen Sulfide | Butanol/Water | 80 °C | ~70% | Based on a similar nitrile reaction[21] |
Experimental Protocols
Protocol 1: Synthesis via Thionation with Lawesson's Reagent
This protocol is a general procedure based on the thionation of similar amides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's reagent (0.6 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup Option A (Standard): Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
-
Workup Option B (Chromatography-Free): After the reaction is complete, cool the mixture and add ethanol. Reflux the mixture for an additional 2 hours.[11] Cool to room temperature, and remove the solvent under reduced pressure. The residue can then be purified by extraction and recrystallization, avoiding the need for column chromatography.[13]
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This protocol is a general procedure based on the Willgerodt-Kindler reaction of similar aldehydes.
-
Reaction Setup: In a microwave reaction vial, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), morpholine (2.0 eq), and elemental sulfur (3.0 eq).
-
Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150°C for 10-20 minutes.[10]
-
Workup: After cooling, dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the solution with 1M HCl to remove excess morpholine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using Lawesson's Reagent.
Caption: Experimental workflow for the Willgerodt-Kindler synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 5. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)thiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Trifluoromethyl)thiobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound. - Insufficient solvent is being used. | - Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.[1] - Gradually add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is cooling too quickly. - The product is significantly impure. | - Select a solvent with a lower boiling point. The melting point for this compound is in the range of 135-139 °C.[2] - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3] - Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - The solution is cooling too slowly, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3] - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[3] - Add a seed crystal of pure this compound if available.[3] - If using a mixed solvent system, add a small amount of the anti-solvent (the one in which the compound is less soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| Low recovery of pure product. | - The compound has some solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still colored after recrystallization. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3] |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The eluent system does not have the optimal polarity. - The column was overloaded with the crude material. - The column was not packed properly, leading to channeling. | - Use Thin Layer Chromatography (TLC) to determine the best eluent system. A good starting point for thiobenzamides is a mixture of petroleum ether and ethyl acetate.[4][5] Aim for an Rf value of 0.2-0.4 for the product.[4] - Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[4] - Ensure the silica gel is packed uniformly as a slurry and that the top surface is flat and protected with a layer of sand.[4] |
| The product elutes with streaking or tailing. | - The compound is not fully soluble in the eluent as it moves down the column. - The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). | - Choose an eluent system in which the compound is more soluble. - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine, to neutralize active sites on the silica gel.[4] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, if you are using a 9:1 petroleum ether:ethyl acetate mixture, gradually switch to an 8:2 or 7:3 mixture. |
| Cracks appear in the silica gel bed. | - The column has run dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but can include:
-
Unreacted starting materials: This could be 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzamide.
-
Corresponding amide: The oxygen analog, 4-(trifluoromethyl)benzamide, may be present if the thionation reaction was incomplete.
-
Sulfur-containing byproducts: Reagents like Lawesson's reagent or phosphorus pentasulfide can lead to various sulfur-based impurities.
-
Side-reaction products: Under certain conditions, thioamides can undergo side reactions, for instance, to form 3,5-diaryl-1,2,4-thiadiazoles.[6]
Q2: What is a good starting point for a recrystallization solvent?
A2: For thiobenzamides, good starting solvents to screen are ethanol, isopropanol, or toluene.[7] A mixed solvent system, such as ethanol and water, can also be effective.[1] The ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.
Q3: What is a recommended eluent system for column chromatography?
A3: Based on structurally similar compounds, a good starting eluent system for silica gel column chromatography is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4][5] It is recommended to first use TLC to find an optimal ratio that gives the product an Rf value between 0.2 and 0.4.[4]
Q4: My purified product is a yellow to green powder. Is this normal?
A4: Yes, it is common for this compound to appear as a light yellow to yellow to green powder or crystalline solid.[2] However, a significant change in color from the expected could indicate the presence of impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity. Commercial suppliers often state purity as >98% by HPLC.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is in the range of 135-139 °C.[2] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hotplate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until all of the solid has just dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica gel.
-
Elute the Column: Carefully add the eluent to the top of the column. Begin collecting fractions.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: Workflow for the recrystallization of crude this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 4-(Trifluoromethyl)thiobenzamide in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Trifluoromethyl)thiobenzamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a solid, typically appearing as a light yellow to green powder or crystal.[1][2] It is known to be sparingly soluble in water.[3] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72505-21-6 | [1][3] |
| Molecular Formula | C₈H₆F₃NS | [1][4] |
| Molecular Weight | 205.2 g/mol | [1] |
| Appearance | Light yellow to yellow to green powder to crystal | [1] |
| Melting Point | 135 - 139 °C | [1][2] |
| Storage | Room Temperature or 2-8°C, sealed in a dry place | [1][2] |
Q2: I'm observing poor yield in my reaction. Could the solubility of this compound be the issue?
A2: Yes, poor solubility is a common reason for incomplete reactions and low yields. Since this compound is sparingly soluble in water and some organic solvents, it may not be fully available to react with other reagents in the solution.[3] Visual inspection of your reaction mixture for undissolved solid material can be a first indicator.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: While specific quantitative solubility data is limited in publicly available literature, industrial synthesis processes suggest the use of solvents like toluene or ethanol.[3] The trifluoromethyl group generally increases the lipophilicity of a compound, suggesting better solubility in less polar organic solvents.[1] A good starting point would be polar aprotic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), or more polar protic solvents like ethanol and isopropanol.[5][6]
Q4: How does temperature affect the solubility of this compound?
A4: For most solids, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[7] Therefore, gently heating your reaction mixture can be a simple and effective way to increase the solubility of this compound. However, you must consider the thermal stability of all reactants and the boiling point of your solvent.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen reaction solvent.
This guide provides a systematic approach to addressing the poor solubility of this compound during reaction setup.
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Reaction is slow or incomplete despite the compound appearing to dissolve.
Even if the compound seems to dissolve, it might be forming a fine suspension rather than a true solution, limiting the effective concentration. Here are some advanced techniques to consider.
1. Co-solvency
The addition of a small amount of a "stronger" miscible solvent (a co-solvent) can significantly increase the solubility of an organic compound in a weaker solvent system.[6][8][9]
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When to use: When your primary solvent is only marginally effective.
-
Common Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Propylene Glycol, Polyethylene Glycol (PEG).[10][11]
-
Protocol: See Experimental Protocol 1.
2. Use of Surfactants (Micellar Solubilization)
Surfactants form micelles in solution above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the bulk solvent.[12][13][14]
-
When to use: Particularly useful in aqueous or highly polar solvent systems.
-
Common Surfactants: Sodium Dodecyl Sulfate (SDS), Polysorbates (e.g., Tween 80), Cremophor EL.[14]
-
Mechanism: The nonpolar trifluoromethylphenyl group of the molecule would likely partition into the hydrophobic core of the micelle.
Caption: Diagram of micellar solubilization.
3. Particle Size Reduction
Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][15][16]
-
When to use: When you need to increase the rate of dissolution. This does not change the intrinsic solubility but can help the compound dissolve faster.
-
Techniques:
-
Protocol: See Experimental Protocol 2.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Heating | Increases kinetic energy, overcomes lattice energy.[7] | Simple, effective. | Risk of degradation, limited by solvent boiling point. |
| Co-solvency | Reduces interfacial tension between solute and solvent.[9] | Can achieve significant solubility increase with small volumes of co-solvent.[6] | Potential for precipitation upon dilution; co-solvent may affect reaction.[13][18] |
| Surfactants | Micellar encapsulation of the hydrophobic molecule.[13][14] | Effective in aqueous systems; can stabilize the compound.[14][19] | Can complicate product purification; potential for foaming. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[11][16] | Improves rate of dissolution; can enhance bioavailability in drug formulations.[11] | Does not increase equilibrium solubility; can be energy-intensive.[11] |
Experimental Protocols
Experimental Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To improve the solubility of this compound in a primary solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
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Co-solvent (e.g., DMF)
-
Reaction vessel with magnetic stirring
Procedure:
-
Add the this compound and the primary reaction solvent to the reaction vessel.
-
Begin stirring the mixture at room temperature.
-
Add the co-solvent (DMF) dropwise or in small aliquots (e.g., 1-5% of the total volume).
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Observe the mixture after each addition. Continue adding the co-solvent until the solid is fully dissolved.
-
Caution: Do not exceed a co-solvent concentration that might negatively impact your reaction or purification process (typically, aim for <10-20% v/v if possible).
-
Once the solid is dissolved, allow the solution to stir for an additional 5-10 minutes to ensure homogeneity before adding other reactants.
Experimental Protocol 2: Particle Size Reduction by Sonication-Assisted Dissolution
Objective: To increase the rate of dissolution of this compound using ultrasonic waves.
Materials:
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This compound (as a fine powder)
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Reaction solvent
-
Reaction vessel
-
Ultrasonic bath or probe sonicator
Procedure:
-
Grind the crystalline this compound into a fine powder using a mortar and pestle to manually increase the surface area.
-
Add the powdered compound and the reaction solvent to the reaction vessel.
-
Place the reaction vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the vessel.
-
Turn on the ultrasonic bath. The high-frequency sound waves will help to break apart agglomerates and increase the interaction between the solid and the solvent.
-
Sonicate the mixture for 10-30 minutes, or until the solid has dissolved.
-
Note: Sonication can generate heat. Monitor the temperature of your reaction mixture to ensure it remains within the desired range for your experiment.
-
Proceed with the chemical reaction once a homogenous solution is obtained.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 72505-21-6 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 72505-21-6 | this compound [fluoromart.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. wjbphs.com [wjbphs.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. quora.com [quora.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. jocpr.com [jocpr.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Thionation of 4-Trifluoromethylbenzoic Acid
Welcome to the Technical Support Center for the thionation of 4-trifluoromethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the thionation of 4-trifluoromethylbenzoic acid?
The primary product is 4-trifluoromethylthiobenzoic acid. This reaction involves the replacement of the carbonyl oxygen atom of the carboxylic acid with a sulfur atom.
Q2: Which thionating agent is commonly used for this conversion?
Lawesson's reagent (LR) is a widely used and commercially available thionating agent for converting carboxylic acids to thioacids.[1][2][3][4][5][6] It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) due to milder reaction conditions and often higher yields.[1][7]
Q3: What is the general mechanism for the thionation of a carboxylic acid using Lawesson's reagent?
The reaction is believed to proceed through a "Wittig-like" mechanism.[1] In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the carboxylic acid to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired thioacid and a stable phosphorus-oxygen byproduct.[1]
Q4: How does the electron-withdrawing trifluoromethyl group affect the reaction?
The -CF₃ group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton. This enhanced acidity can influence the reactivity of the substrate and potentially affect the reaction rate and the propensity for certain side reactions. While electron-rich carbonyls are generally more reactive towards Lawesson's reagent, the specific impact on the thionation of this electron-deficient benzoic acid requires careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the thionation of 4-trifluoromethylbenzoic acid.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Conversion | Insufficient Reagent: Not enough Lawesson's reagent was used to drive the reaction to completion. | Increase the molar ratio of Lawesson's reagent to the carboxylic acid. A common starting point is 0.5 to 0.6 equivalents of LR. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature. Refluxing in a suitable solvent like toluene or dichloromethane is common. Microwave irradiation can also significantly accelerate the reaction.[1] | |
| Poor Reagent Quality: Lawesson's reagent can degrade over time, especially if exposed to moisture. | Use fresh, high-quality Lawesson's reagent. Store it under anhydrous conditions. | |
| Formation of Multiple Products (Side Reactions) | Anhydride Formation: The carboxylic acid may self-condense to form 4-trifluoromethylbenzoic anhydride, especially at elevated temperatures. | Control the reaction temperature carefully. Consider using a lower boiling point solvent or shorter reaction times. |
| Decarboxylation: Although less common for aromatic carboxylic acids, decarboxylation at high temperatures is a possibility, leading to the formation of benzotrifluoride. | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely by TLC. | |
| Formation of Dithioanhydride: The thioacid product could potentially react further to form a dithioanhydride. | Use a slight excess of the carboxylic acid relative to the desired stoichiometry to minimize this possibility. Optimize the reaction time to isolate the thioacid before it reacts further. | |
| Polymerization/Decomposition: At high temperatures (above 110 °C), Lawesson's reagent can decompose or polymerize, leading to a complex mixture of byproducts.[1][2] | Maintain the reaction temperature below 110 °C if using conventional heating. Microwave synthesis often uses higher temperatures but for very short durations, which can minimize decomposition.[1] | |
| Difficult Product Isolation | Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's reagent can be difficult to separate from the desired thioacid. | Workup Procedure: After the reaction, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to remove acidic impurities. |
| Chromatography: Purification by flash column chromatography on silica gel is a common method for isolating the final product.[1] | ||
| Alternative Workup: Some protocols suggest quenching the reaction with ethylene glycol and heating to convert phosphorus byproducts into more polar, easily separable species. |
Experimental Protocols
General Protocol for the Thionation of 4-Trifluoromethylbenzoic Acid using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
4-Trifluoromethylbenzoic acid
-
Lawesson's reagent
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-trifluoromethylbenzoic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 0.6 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For microwave-assisted synthesis, the reaction is typically carried out at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-trifluoromethylthiobenzoic acid.
Data Presentation
Table 1: Comparison of Thionating Agents for Aromatic Carboxylic Acids (General)
| Thionating Agent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or DCM, reflux; Microwave irradiation | Milder conditions, often higher yields, good solubility in organic solvents.[1][7] | Can be difficult to remove phosphorus byproducts; sensitive to moisture. |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures (reflux in high-boiling solvents like pyridine or xylene) | Readily available and inexpensive. | Harsh reaction conditions, often lower yields, can lead to more side products, poor solubility.[7] |
| Davy's Reagents | Similar to Lawesson's reagent | Can be more reactive in some cases. | Less commonly used and may not be as readily available. |
| Belleau's Reagent | Similar to Lawesson's reagent | Reported to increase yields in some specific cases. | Not generally superior to Lawesson's reagent. |
Visualizations
Logical Workflow for Troubleshooting Thionation Reactions
Caption: Troubleshooting workflow for thionation reactions.
Reaction Pathway: Thionation of 4-Trifluoromethylbenzoic Acid
Caption: Reaction pathway for the thionation of 4-trifluoromethylbenzoic acid.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for benzothiazole synthesis from thiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles from thiobenzamide and its precursors. Our aim is to help you optimize reaction conditions, overcome common challenges, and achieve higher yields and purity in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzothiazoles, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient catalyst or incorrect catalyst loading.- Suboptimal reaction temperature or time.- Degradation of starting materials, particularly the oxidation of 2-aminothiophenol if used as a precursor.[1]- Incorrect stoichiometry of reactants.[1] | - Screen different catalysts (e.g., Brønsted acids like p-TsOH, Lewis acids, or transition metals like copper or palladium salts).[2][3]- Optimize catalyst loading.- Systematically vary the reaction temperature and monitor progress using TLC.[1]- Extend the reaction time, as some cyclizations require longer periods for completion.[1]- If starting from 2-aminothiophenol, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]- Carefully verify the molar ratios of your reactants.[1] |
| Significant Byproduct Formation | - Unreacted starting materials remaining in the reaction mixture.[1]- Self-condensation of 2-aminothiophenol to form disulfide dimers.[1]- Formation of symmetrical urea/thiourea derivatives when using certain carbonyl sources.[1] | - Increase reaction time or temperature to drive the reaction to completion.[1]- Ensure an inert atmosphere to minimize oxidation of 2-aminothiophenol.[1]- For reactions involving carbonylating agents, control the rate of addition to minimize self-condensation.[1] |
| Poor Selectivity | - Competing reaction pathways leading to isomeric products or other heterocycles. | - Select a more specific catalyst known to favor the desired cyclization pathway.- Adjust the solvent system; for instance, a mixture of chlorobenzene and DMSO has been shown to be effective in certain protocols.[4][5] |
| Difficulty in Product Isolation and Purification | - Presence of multiple byproducts with similar polarities to the desired product.- The product being an oil, making crystallization difficult.[5] | - Optimize the reaction to minimize byproducts.- Employ column chromatography with a carefully selected eluent system for purification.- If the product is an oil, consider converting it to a solid salt for easier handling and purification, if applicable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzothiazoles from thiobenzamide precursors?
A1: The most prevalent methods involve the condensation of 2-aminobenzenethiol with various electrophiles, such as aldehydes, ketones, carboxylic acids, or acyl chlorides, followed by cyclization.[6][7] Another key method is the intramolecular cyclization of thiobenzamides, often referred to as the Jacobsen synthesis, which can be promoted by an oxidizing agent.[8]
Q2: How do I choose the right catalyst for my benzothiazole synthesis?
A2: The choice of catalyst depends on the specific reaction pathway and substrates. For the condensation of 2-aminothiophenol with carbonyl compounds, Brønsted acids (like p-toluenesulfonic acid) and Lewis acids are effective.[2][9] For intramolecular cyclization of thiobenzamides, transition metal catalysts such as those based on palladium, copper, ruthenium, or nickel can be employed.[3] Metal-free and solvent-free conditions are also being explored for greener synthesis.[6][7]
Q3: What is the optimal temperature range for benzothiazole synthesis?
A3: The optimal temperature can vary significantly, from room temperature to 140°C or higher.[5][6] Some modern protocols using highly active catalysts or microwave irradiation can achieve high yields at lower temperatures or with shorter reaction times.[6][7] It is crucial to perform temperature optimization studies for your specific reaction.
Q4: Which solvents are recommended for this synthesis?
A4: A variety of solvents have been successfully used, including ethanol, methanol, toluene, acetonitrile, and dimethyl sulfoxide (DMSO).[4][6][9] In some cases, solvent-free conditions or the use of green solvents like water or ionic liquids have been reported to be effective and environmentally friendly.[2][4] The choice of solvent can influence reaction rate and selectivity.
Q5: I am observing a significant amount of unreacted 2-aminothiophenol in my reaction. How can I improve the conversion?
A5: Unreacted starting material is a common issue.[1] To improve conversion, you can try increasing the reaction temperature, extending the reaction time, or increasing the molar equivalent of the other reactant.[1] Additionally, ensure your 2-aminothiophenol is pure and has not oxidized, which can be visually indicated by a change in color. Running the reaction under an inert atmosphere is highly recommended.[1]
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis from 2-Aminothiophenol and a β-Diketone
This protocol describes a metal-free synthesis of 2-methylbenzothiazole.[9]
Materials:
-
2-Aminothiophenol
-
2,4-Pentanedione
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add 2-aminothiophenol (0.5 mmol), 2,4-pentanedione (0.75 mmol), and p-toluenesulfonic acid monohydrate (5 mol %).
-
The reaction can be performed under solvent-free conditions or in a solvent like acetonitrile (4 mL).[9]
-
Stir the reaction mixture at room temperature for 16 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Stoichiometry | Catalyst | Solvent | Temperature | Time | Yield |
| 2-Aminothiophenol / 2,4-Pentanedione | 1 : 1.5 | TsOH·H₂O (5 mol %) | Acetonitrile or Solvent-free | Room Temperature | 16 h | >99%[9] |
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis from 2-Aminothiophenol and Benzaldehyde
This protocol outlines an environmentally friendly method for synthesizing 2-phenylbenzothiazole.[10]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
Procedure:
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and benzaldehyde (3.00 mmol).
-
Irradiate the mixture using an ultrasonic probe (e.g., at 51 W power) for 20 minutes at room temperature.[10]
-
The reaction is performed under solvent- and catalyst-free conditions.[10]
-
After irradiation, purify the resulting crude product directly by silica gel column chromatography using a hexane:ethyl acetate (9.5:0.5, v/v) eluent system.[10]
| Reactant | Stoichiometry | Catalyst | Solvent | Temperature | Time | Yield |
| 2-Aminothiophenol / Benzaldehyde | 1 : 1 | None | None | Room Temperature | 20 min | 83%[10] |
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting decision tree for optimizing benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
safe handling and storage procedures for 4-(Trifluoromethyl)thiobenzamide
This technical support center provides guidance on the safe handling and storage of 4-(Trifluoromethyl)thiobenzamide, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Effects of contact or inhalation may be delayed.[2]
-
Irritation: It causes skin irritation and serious eye irritation.[1][4][5]
-
Respiratory Issues: It may cause respiratory irritation.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment (PPE) should be worn:
-
Lab Coat: Wear a lab coat or other protective clothing.[4]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[2]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and safety of the compound. It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[4][6] While some suppliers recommend refrigeration, others suggest room temperature storage.[7] It is best to consult the specific product's safety data sheet (SDS) for the recommended storage temperature. Keep it away from incompatible materials such as bases and strong oxidizing agents.[4]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is necessary in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][8]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, follow these steps:
-
Eliminate all ignition sources.[2]
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb or cover the spill with dry earth, sand, or other non-combustible material and transfer it to a suitable container for disposal.[2]
-
Avoid getting water inside the containers.[2]
-
Wash the spill area thoroughly.
Troubleshooting Guides
Problem: The compound has changed color or appearance.
-
Possible Cause: This could indicate degradation or contamination. The compound is typically a light yellow to yellow to green powder or crystal.[7]
-
Solution: Do not use the compound if its appearance has significantly changed. It may have been exposed to incompatible materials, moisture, or improper storage conditions. Dispose of the material according to your institution's guidelines.
Problem: I'm observing unexpected side reactions in my experiment.
-
Possible Cause: The compound may be reacting with incompatible materials in your reaction setup. It is known to be incompatible with bases and strong oxidizing agents.[4]
-
Solution: Review your experimental protocol and ensure that all reagents and solvents are compatible with this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 205.2 g/mol | [2][7] |
| Melting Point | 135 - 139 °C | [7] |
| Purity | ≥ 98% | [7] |
Experimental Protocols
Protocol for Handling a Small Spill of this compound
-
Assess the Situation: Ensure the spill is small and manageable. If the spill is large, evacuate the area and follow emergency procedures.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of dust inhalation, wear a respirator.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[2]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the Area: Wipe the spill area with a damp cloth. Be sure to dispose of the cloth in the hazardous waste container.
-
Decontaminate: Wash your hands and any exposed skin thoroughly with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Visualizations
Caption: A flowchart illustrating the standard workflow for safely handling this compound in a laboratory setting.
Caption: A diagram outlining the immediate steps to take in case of accidental exposure to this compound.
References
- 1. 72505-21-6 | this compound [fluoromart.com]
- 2. This compound(72505-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.pt [fishersci.pt]
managing hazardous byproducts in 4-(Trifluoromethyl)thiobenzamide synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing hazardous byproducts generated during the synthesis of 4-(Trifluoromethyl)thiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts in the synthesis of this compound?
The most significant hazardous byproduct is typically hydrogen sulfide (H₂S) gas, especially when using common thionating agents like sodium hydrogen sulfide or generating H₂S in situ.[1] H₂S is a colorless, flammable, and extremely toxic gas known for its potent "rotten egg" odor at low concentrations.[2] Other hazardous byproducts can include unreacted starting materials, trifluoromethylated aromatic compounds, and residual organic solvents.
Q2: What are the main hazards associated with hydrogen sulfide (H₂S)?
Hydrogen sulfide is extremely toxic and poses a significant inhalation risk.[2][3] Low-level exposure can lead to headaches, dizziness, and nausea, while higher concentrations can cause collapse, coma, and even death from respiratory failure.[2] A particularly dangerous property of H₂S is that it deadens the sense of smell at high concentrations, meaning the characteristic odor may disappear as the danger increases.[2] It is also a flammable gas.[2]
Q3: What personal protective equipment (PPE) is required when handling reactions that may produce H₂S?
All work should be conducted inside a properly functioning chemical fume hood.[2] Standard PPE includes safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. For situations with a potential for high H₂S concentrations, specialized respiratory protection may be necessary.
Q4: How can I safely neutralize residual hydrogen sulfide in my reaction mixture and waste?
Residual H₂S and sulfide salts in solution can be neutralized by reacting them with an oxidizing agent, such as sodium hypochlorite (bleach), or a strong base like sodium hydroxide (NaOH).[2][4][5] Adding the reaction mixture to a stirred solution of bleach or NaOH will convert the toxic sulfide into less harmful sulfate or sulfide salts.[2][4] This process should be performed in a fume hood, as the initial reaction can be exothermic.
Q5: Are there alternative synthesis methods that avoid the generation of H₂S gas?
Yes, several methods aim to reduce the hazards associated with H₂S. One approach involves using sodium hydrogen sulfide in combination with magnesium chloride in DMF, which can provide the thioamide in high yields without the need to handle gaseous H₂S directly.[1] Other methods may use reagents like Lawesson's reagent or elemental sulfur under specific conditions.[6][7]
Q6: How should I dispose of waste containing trifluoromethylated compounds?
Waste containing trifluoromethylated aromatic compounds should be treated as hazardous chemical waste.[8] It must be disposed of in accordance with national and local regulations.[8] Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety office.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Strong "rotten egg" smell detected in the lab. | Hydrogen Sulfide (H₂S) Leak: Your reaction setup (glassware, tubing) may not be properly sealed. | IMMEDIATE ACTION: If the smell is strong, evacuate the area and notify your lab manager or safety officer. For minor odors confined to the fume hood: Re-check all connections for a tight seal. Ensure your fume hood has adequate airflow. Keep a neutralization solution (e.g., 6M NaOH) nearby to address any spills immediately.[2] |
| Reaction progress is slow or has stalled. | Ineffective Sulfur Source: The thionating agent may be old or degraded. If generating H₂S, the delivery to the reaction mixture may be inefficient. | Use a fresh, unopened container of your sulfur source. If using a gas, ensure a steady, but controlled, flow rate into the reaction mixture. Consider alternative methods that do not rely on gaseous H₂S.[1] |
| Formation of significant, unidentified byproducts. | Side Reactions: The trifluoromethyl group can be sensitive to certain reagents and conditions, potentially leading to decomposition or side reactions.[9] Thioamides themselves can also undergo side reactions like cyclization.[10] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Control the reaction temperature carefully. Analyze the byproducts to understand the side reaction and adjust the protocol accordingly. |
| Aqueous workup is difficult due to emulsions. | Residual Sulfur Compounds: Colloidal sulfur or other sulfur-containing byproducts can sometimes cause emulsions during extraction. | Allow the mixture to stand for a longer period to permit phase separation. Adding a small amount of brine can help break up emulsions. If necessary, filter the organic layer through a pad of celite or sodium sulfate. |
Data Presentation
Table 1: Hazards of Hydrogen Sulfide (H₂S)
| Property | Value/Description | Reference(s) |
| Toxicity (Inhalation) | Extremely toxic. Can cause respiratory failure and death at high concentrations. | [2][3] |
| Odor Threshold | Very low (parts per billion range).[2] | [2] |
| Olfactory Fatigue | Sense of smell is quickly deadened at concentrations >100 ppm. | [2] |
| Flammability | Flammable gas. | [2] |
| Exposure Limits | Regulated by occupational safety agencies (e.g., OSHA, NIOSH). | N/A |
Table 2: Comparison of Common H₂S Neutralization Agents
| Neutralizing Agent | Chemical Formula | Pros | Cons | Reference(s) |
| Sodium Hypochlorite | NaOCl | Readily available (bleach), effective oxidation. | Reaction can be highly exothermic; can produce chlorinated byproducts. | N/A |
| Sodium Hydroxide | NaOH | Effective at forming non-volatile sulfide salts.[4] | The reaction can be reversed by acidic conditions, re-releasing H₂S.[4] | [2][4][11] |
| Iron Oxides | Fe₂O₃ | Forms stable iron sulfides. | Primarily used for gas streams, less practical for liquid waste quenching. | [5] |
Experimental Protocols
Protocol: Quenching and Neutralization of H₂S-Containing Reaction Mixture
Objective: To safely quench a reaction that has produced H₂S and neutralize the hazardous sulfide byproducts in the aqueous waste stream.
Materials:
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 6M).
-
Large beaker or flask (at least 4x the volume of the reaction mixture).
-
Stir plate and magnetic stir bar.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Prepare Neutralization Solution: In a large beaker inside a chemical fume hood, prepare a sodium hydroxide solution (e.g., 2M to 6M). A good rule of thumb is to use a significant molar excess relative to the amount of sulfur reagent used in the synthesis. Place the beaker in an ice bath to manage the temperature, as the neutralization can be exothermic.
-
Begin Stirring: Place a magnetic stir bar in the beaker and begin vigorous stirring.
-
Slow Addition: Slowly and carefully, add the completed reaction mixture to the stirring NaOH solution using a pipette or dropping funnel. CAUTION: Add the mixture dropwise or in a very slow stream. A rapid addition can cause a rapid release of any trapped H₂S gas and a dangerous temperature increase.
-
Monitor Temperature: Monitor the temperature of the neutralization solution. If it rises significantly, pause the addition until it cools down.
-
Stir to Completion: After the addition is complete, allow the mixture to stir for at least one hour in the fume hood to ensure all residual sulfide has reacted.
-
pH Check: Check the pH of the solution to ensure it is still strongly basic (pH > 12). If not, add more NaOH.
-
Proper Disposal: The resulting neutralized solution can now be processed for waste disposal according to your institution's guidelines for basic aqueous waste.
Visualizations
Caption: Workflow for Synthesis and Waste Management.
Caption: Decision Tree for a Suspected H₂S Leak.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound(72505-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fqechemicals.com [fqechemicals.com]
- 5. chemicalproductsokc.com [chemicalproductsokc.com]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting unexpected NMR shifts in 4-(Trifluoromethyl)thiobenzamide
Technical Support Center: 4-(Trifluoromethyl)thiobenzamide
This guide provides troubleshooting assistance for researchers encountering unexpected NMR shifts and other spectral artifacts during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR chemical shifts for this compound?
While a definitive, universally agreed-upon set of shifts can vary with experimental conditions, typical expected chemical shifts in CDCl₃ are summarized below. These values are based on spectral data for structurally similar compounds, including various thioamides and trifluoromethyl-substituted aromatic systems. Significant deviations from these ranges may indicate one of the issues discussed in this guide.
Table 1: Expected NMR Chemical Shift Ranges for this compound in CDCl₃
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | -NH₂ (Thioamide) | 7.5 - 9.5 (broad) | Highly variable. Position, shape, and even visibility depend on concentration, solvent, temperature, and water content. May appear as two distinct broad signals due to restricted C-N bond rotation. |
| ¹H NMR | Aromatic H (ortho to -C(S)NH₂) | 7.8 - 8.0 | Doublet, coupled to meta protons. |
| ¹H NMR | Aromatic H (ortho to -CF₃) | 7.6 - 7.8 | Doublet, coupled to meta protons. |
| ¹³C NMR | -C (S)NH₂ (Thiocarbonyl) | 195 - 210 | Typically deshielded compared to an amide carbonyl.[1] |
| ¹³C NMR | Aromatic C -CF₃ | 133 - 136 (quartet) | Signal is split into a quartet by the three fluorine atoms. |
| ¹³C NMR | Aromatic C H | 125 - 130 | Aromatic carbons typically appear in this region.[2] |
| ¹³C NMR | -C F₃ | 122 - 125 (quartet) | The carbon of the CF₃ group shows a characteristic quartet with a large ¹JCF coupling constant.[1] |
| ¹⁹F NMR | -CF₃ | -62 to -64 | Relative to CFCl₃ at 0 ppm. A single sharp peak is expected. |
Q2: My aromatic proton signals are shifted significantly upfield or downfield from the expected values. What is the cause?
This is a common issue that can often be attributed to solvent effects, concentration, or temperature.
-
Solvent Effects : The choice of NMR solvent can dramatically influence the chemical shifts of aromatic protons.[3][4] Aromatic solvents like benzene-d₆ or toluene-d₈ create a strong anisotropic field. Protons located above or below the plane of the solvent molecule will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be used to resolve overlapping signals. If your spectrum was run in an aromatic solvent, comparing it to one run in a non-aromatic solvent like CDCl₃ or acetone-d₆ is recommended.
-
Concentration Effects : At high concentrations, intermolecular interactions, such as hydrogen bonding and π-stacking, become more pronounced.[3] These interactions can alter the electronic environment of the protons, leading to shifts in their resonance frequencies. Try acquiring a spectrum from a more dilute sample to see if the shifts change.
-
Temperature : While less dramatic for aromatic protons than for exchangeable ones, temperature can influence chemical shifts. If you are comparing spectra run at different temperatures, slight variations are normal.
Q3: The -NH₂ proton signals are extremely broad, or I can't see them at all. What should I do?
The protons of the thioamide -NH₂ group are acidic and can exchange with other acidic protons in the sample. This chemical exchange process is a primary reason for peak broadening or disappearance.
-
Chemical Exchange : The rate of exchange is highly sensitive to temperature, concentration, and the presence of trace amounts of acid or water in the NMR solvent.[5] If the exchange rate is on the same timescale as the NMR experiment, the signal will be broadened.
-
Trace Water : Deuterated solvents can absorb moisture from the atmosphere.[6][7] The thioamide protons can exchange with water protons, leading to broad signals. Using a freshly opened or properly dried NMR solvent can help.
-
Confirmation with D₂O : To confirm if a broad peak is from an exchangeable -NH₂ proton, perform a "D₂O shake" experiment. Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking it will cause the -NH₂ protons to exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the -NH₂ signal will disappear.[3]
Q4: My spectrum has more signals than I expected. What are the possible causes?
The presence of extra signals is typically due to impurities or dynamic molecular phenomena like the presence of rotamers.
-
Impurities : The most common reason for extra peaks is contamination.[8] This can include residual solvents from your reaction or purification (e.g., ethyl acetate, acetone, grease), or unreacted starting materials.[8][9] Consult a table of common NMR solvent impurities to identify these peaks. Further purification of your sample may be necessary.
-
Restricted C-N Bond Rotation (Rotamers) : The thioamide C-N bond has significant double-bond character due to resonance. This restricts free rotation around the bond, making the two -NH₂ protons chemically non-equivalent. At room temperature, if the rotation is slow on the NMR timescale, you may see two separate signals for the two N-H protons. At higher temperatures, the rotation becomes faster, and the two signals may coalesce into a single, averaged peak.[8] A variable temperature (VT) NMR experiment can confirm the presence of rotamers.
Table 2: Common Laboratory Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.17 | 206.7, 30.9 |
| Dichloromethane | 5.30 | 54.0 |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 171.1, 60.3, 21.4, 14.2 |
| Water | ~1.56 | - |
| Grease | ~1.25, ~0.87 (broad) | - |
| Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515. |
Q5: Why are my peaks broad and poorly resolved?
Poor peak shape can be frustrating and can arise from several issues, ranging from sample preparation to spectrometer settings.[8]
-
Poor Shimming : An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks.[10] The spectrometer needs to be properly "shimmed" before data acquisition to ensure the magnetic field is uniform across the sample.
-
Insoluble Material : If your sample is not fully dissolved or contains suspended solid particles, it will cause field inhomogeneity, leading to broad lines. Always filter your NMR sample into the tube.
-
High Concentration : A highly concentrated, viscous sample can result in broader peaks due to slower molecular tumbling. Diluting the sample can often improve resolution.
-
Paramagnetic Impurities : The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[5] Degassing the sample can sometimes help. If you suspect metal contamination, passing the sample through a small plug of silica or celite may be effective.[8]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample : Weigh approximately 5-10 mg of your solid this compound for ¹H NMR (15-30 mg for ¹³C NMR) directly into a clean, dry vial.[11][12]
-
Add Solvent : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[11]
-
Ensure Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for good shimming and high-quality spectra.[11]
-
Filter Sample : Take a Pasteur pipette and firmly pack a small plug of glass wool or cotton into the narrow tip.[12] Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[12]
-
Cap and Label : Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
-
Acquire Initial Spectrum : Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O : Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly : Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum : Place the tube back in the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum.
-
Analyze : Compare the two spectra. The signal corresponding to the -NH₂ protons should have significantly diminished or disappeared completely in the second spectrum.[3]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common NMR issues encountered with this compound.
Caption: A flowchart for diagnosing unexpected NMR spectral results.
Thioamide Resonance and Restricted C-N Bond Rotation
The unique behavior of the thioamide -NH₂ protons is explained by the resonance stabilization that imparts double-bond character to the carbon-nitrogen bond.
Caption: Resonance structures illustrating the C-N double-bond character.
References
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. organomation.com [organomation.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethyl)thiobenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 4-(Trifluoromethyl)thiobenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth scale-up process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using Lawesson's reagent for thionation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of Lawesson's reagent: The reagent can degrade upon exposure to moisture. | Use freshly opened Lawesson's reagent or store it under inert gas in a desiccator. |
| Insufficient reaction temperature: The thionation of electron-deficient amides like 4-(trifluoromethyl)benzamide may require higher temperatures. | Ensure the reaction mixture reaches and maintains the optimal reflux temperature. For high-boiling solvents like toluene, this is typically around 110°C. | |
| Inadequate reaction time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. | |
| Incomplete Reaction | Poor solubility of Lawesson's reagent: If the reagent is not fully dissolved, its reactivity is limited. | Use a solvent in which Lawesson's reagent is more soluble, such as tetrahydrofuran (THF) or dioxane, or increase the solvent volume.[1] |
| Suboptimal stoichiometry: An incorrect ratio of Lawesson's reagent to the starting amide can lead to incomplete conversion. | The typical molar ratio is 0.5 equivalents of Lawesson's reagent to 1 equivalent of the amide. Ensure accurate measurement of both reactants. | |
| Difficult Purification | Phosphorus byproducts: The byproducts of Lawesson's reagent can be difficult to separate from the desired thioamide due to similar polarities. | Employ a chromatography-free workup by treating the reaction mixture with ethylene glycol to convert the phosphorus byproducts into more polar, easily separable species.[2][3] Alternatively, a thorough aqueous work-up is critical before attempting chromatography.[1] |
| Product precipitation with byproducts: The desired product may co-precipitate with byproducts upon cooling. | After the ethylene glycol treatment, perform a phase separation and extraction to isolate the product before recrystallization.[3] | |
| Formation of Side Products | Reaction with solvent: Some solvents may react with Lawesson's reagent at high temperatures. | Use a stable, high-boiling solvent such as toluene for the thionation reaction. |
| Degradation of the thioamide: Thioamides can be sensitive to acidic or basic conditions, especially during workup. | Maintain neutral conditions during the workup and purification steps. Avoid strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for bulk synthesis is the thionation of 4-(trifluoromethyl)benzamide using Lawesson's reagent.[2] This approach is generally high-yielding, though careful consideration of the workup procedure is necessary for large-scale operations to manage phosphorus-containing byproducts.[3]
Q2: Are there alternatives to Lawesson's reagent for the thionation step?
A2: Yes, phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent that can also be used.[1] However, Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents.[2] Other methods for synthesizing thioamides from nitriles, for example, using sodium hydrogen sulfide, have also been reported.
Q3: What are the key safety precautions when working with Lawesson's reagent on a large scale?
A3: Lawesson's reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents and glassware.
Q4: How can I avoid column chromatography for the purification of this compound in bulk production?
A4: A chromatography-free workup has been developed for reactions using Lawesson's reagent.[2][3] This involves treating the crude reaction mixture with ethylene glycol to decompose the phosphorus byproducts into more polar compounds. Subsequent phase separation, extraction, and recrystallization can then yield the pure product.[2][3]
Q5: The trifluoromethyl group is strongly electron-withdrawing. How does this affect the thionation reaction?
A5: The electron-withdrawing nature of the trifluoromethyl group can make the carbonyl carbon of 4-(trifluoromethyl)benzamide less nucleophilic and potentially slow down the reaction with Lawesson's reagent compared to electron-rich benzamides. This may necessitate higher reaction temperatures or longer reaction times to achieve full conversion.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of thioamides using Lawesson's reagent, which can be extrapolated for the synthesis of this compound.
| Parameter | Conventional Synthesis with Chromatographic Purification | Scale-up Synthesis with Chromatography-Free Workup |
| Starting Material | 4-(Trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzamide |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent |
| Typical Solvent | Toluene, THF | Toluene |
| Reaction Temperature | Room Temperature to Reflux | Reflux (approx. 110°C) |
| Typical Reaction Time | 30 minutes to 24 hours | 2.5 - 8 hours |
| Purification Method | Silica Gel Column Chromatography | Ethylene Glycol Treatment, Extraction, Recrystallization |
| Reported Yield | 86% (for a similar amide)[1] | 79% (for a similar benzothioamide)[3] |
| Purity | >95% (typical for chromatography) | Crystalline solid (high purity) |
Experimental Protocols
Key Experiment: Bulk Synthesis of this compound via Thionation with Lawesson's Reagent and Chromatography-Free Workup
This protocol is adapted from a general procedure for the large-scale synthesis of thioamides.[3]
Materials:
-
4-(Trifluoromethyl)benzamide
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Ethylene glycol
-
Heptane
-
Deionized water
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, combine 4-(Trifluoromethyl)benzamide (e.g., 0.20 mol), Lawesson's reagent (0.104 mol, 0.52 equivalents), and 200 mL of anhydrous toluene.
-
Thionation Reaction: With stirring, heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting amide is consumed (typically 3-5 hours).
-
Byproduct Decomposition: Cool the reaction mixture to approximately 80°C. Add 100 mL of ethylene glycol and 1.0 mL of water. Stir the resulting mixture at 95°C. Monitor the decomposition of the Lawesson's reagent byproduct by TLC (this may take up to 5 hours).
-
Workup and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the lower ethylene glycol layer. Extract the ethylene glycol layer with an additional 50 mL of toluene. Combine all toluene layers.
-
Crystallization: Add 100 mL of heptane to the combined toluene solution. Precipitation of the product should be observed.
-
Isolation and Drying: Cool the mixture to room temperature with continued stirring. Filter the solid product, wash with heptane (50 mL), and dry under vacuum to afford this compound as a crystalline solid.
Visualizations
Experimental Workflow for Bulk Synthesis and Purification
Caption: Workflow for the bulk synthesis and purification of this compound.
Potential Mechanism of Action for Thioamide-Containing Drugs
Caption: Generalized mechanism of action for thioamide prodrugs like ethionamide.
References
- 1. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Determining the Purity of 4-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the analytical method development and execution for determining the purity of 4-(Trifluoromethyl)thiobenzamide.
Analytical Method Overview
The purity of this compound can be determined by several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the expected impurities, required accuracy, and available instrumentation. The most common and recommended methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
A logical workflow for purity analysis is essential for obtaining reliable results. This typically involves sample preparation, analysis by a primary and orthogonal method, and data interpretation.
Caption: A logical workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity determination of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for this compound.
Experimental Protocol: HPLC
| Parameter | Recommended Starting Conditions |
| HPLC System | Standard HPLC with UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C[1] |
| Detection Wavelength | To be determined by UV scan of this compound (likely in the range of 254-330 nm) |
HPLC Troubleshooting Guide & FAQs
Q1: I am observing peak tailing for the main peak. What are the common causes and solutions?
-
A1: Peak tailing for aromatic and sulfur-containing compounds is often due to secondary interactions with the stationary phase or active sites in the system.
-
Secondary Silanol Interactions: The thioamide group can interact with residual silanol groups on the silica-based column.
-
Solution: Lower the mobile phase pH to 2.5-3.0 to protonate the silanol groups. Use an end-capped column or a column with a modern, highly inert silica.
-
-
Column Contamination: Active sites can develop at the head of the column due to sample matrix deposition.
-
Solution: Use a guard column and ensure adequate sample cleanup. If contamination is suspected, flushing the column or trimming the front end (if possible) may help.
-
-
Q2: My peak shape is exhibiting fronting. What could be the issue?
-
A2: Peak fronting is often caused by issues related to the sample solvent or column overload.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Gas Chromatography (GC)
GC is a suitable orthogonal technique for HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities. Given the thermal stability of this compound, GC analysis is a viable option.
Experimental Protocol: GC
| Parameter | Recommended Starting Conditions |
| GC System | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split or splitless, depending on sample concentration |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Detector Temperature | FID: 300°CMS Transfer Line: 280°C |
GC Troubleshooting Guide & FAQs
Q1: I am observing peak tailing for my analyte. What are the likely causes for this sulfur-containing compound?
-
A1: Peak tailing in GC for active compounds like thioamides is often due to interactions with the system.
-
Active Sites in the Inlet: The inlet liner is a common source of activity.
-
Solution: Use a deactivated liner and replace it regularly. Glass wool in the liner should also be deactivated.
-
-
Column Contamination/Degradation: The stationary phase can degrade, or non-volatile residues can accumulate at the head of the column.
-
Solution: Condition the column as per the manufacturer's instructions. If tailing persists, trim 10-15 cm from the front of the column.
-
-
Cold Spots: Cold spots in the transfer line (for GC-MS) can cause peak broadening and tailing.
-
Solution: Ensure the transfer line temperature is appropriate for the analyte's boiling point.
-
-
Q2: I am seeing ghost peaks in my chromatogram. What could be the source?
-
A2: Ghost peaks are typically due to carryover from previous injections or contamination in the system.
-
Injector Carryover: Residual sample in the syringe or inlet can be injected in subsequent runs.
-
Solution: Implement a robust syringe cleaning procedure. Increase the injector temperature or use a higher split ratio to help clean the inlet.
-
-
Septum Bleed: Components from the septum can bleed into the inlet at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Caption: Troubleshooting workflow for common GC issues.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: ¹H qNMR
This protocol provides a general guideline for determining the purity of this compound using ¹H qNMR with an internal standard.
| Parameter | Recommended Conditions |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) |
| Sample Preparation | Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into a vial. Dissolve in a precise volume (e.g., 0.75 mL) of deuterated solvent. |
| Acquisition Parameters | |
| Pulse Program | A standard 90° pulse experiment. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (a value of 30-60 s is generally sufficient). |
| Number of Scans (ns) | 8-16, to achieve a signal-to-noise ratio >250:1 for the signals to be integrated. |
| Data Processing | |
| Apodization | Exponential multiplication with a line broadening of 0.3 Hz. |
| Phasing & Baseline | Manual phase correction and automated baseline correction. |
| Integration | Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard. |
Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
-
analyte : this compound
-
std : Internal standard
qNMR FAQs
Q1: Why is a long relaxation delay (d1) important in qNMR?
-
A1: A long relaxation delay is crucial to ensure that all protons in both the analyte and the internal standard have fully relaxed back to their equilibrium state before the next pulse. Incomplete relaxation will lead to inaccurate signal intensities and, consequently, an incorrect purity calculation. A delay of at least 5 times the longest T₁ relaxation time of any signal being integrated is recommended.
Q2: How do I choose a suitable internal standard?
-
A2: An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and not react with the analyte or solvent.
-
Have signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.
-
Have a simple spectrum with sharp singlets if possible.
-
Be readily soluble in the chosen deuterated solvent.
-
Have a molecular weight comparable to the analyte to minimize weighing errors.
-
Potential Impurities and Degradation Products
Understanding potential impurities is key to developing a robust, stability-indicating analytical method.
Synthesis-Related Impurities
-
Starting Materials: One common synthesis route for thioamides involves the reaction of the corresponding nitrile with a sulfurizing agent.[2] Therefore, the starting material, 4-(trifluoromethyl)benzonitrile , is a potential impurity.
-
Reagents and Byproducts: Depending on the specific synthesis, reagents and their byproducts could be present. For example, if Lawesson's reagent is used, phosphorus-containing byproducts might be present.
Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to identify potential degradation products.[3][4][5] For thioamides, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the thioamide group can hydrolyze to the corresponding amide, 4-(trifluoromethyl)benzamide , or further to the carboxylic acid, 4-(trifluoromethyl)benzoic acid .
-
Oxidation: The thioamide can be oxidized to various products.
-
Desulfurization: The thioamide may revert to the nitrile, 4-(trifluoromethyl)benzonitrile , under certain conditions.[6]
A stability-indicating method must be able to resolve this compound from all its potential impurities and degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Head-to-Head Battle of Thionation Reagents: Lawesson's Reagent vs. P4S10 for Thiobenzamide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of thioamides is a critical step in the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of two prominent thionating agents, Lawesson's Reagent and Phosphorus Pentasulfide (P4S10), for the synthesis of thiobenzamide, supported by experimental data and detailed protocols.
The conversion of an amide to its corresponding thioamide is a fundamental transformation in organic chemistry. Lawesson's reagent and P4S10 have long been the workhorses for this reaction, each with its own set of advantages and drawbacks. This guide will objectively compare their performance, handling characteristics, and mechanistic pathways to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison: A Quantitative Look
The following table summarizes the performance of Lawesson's reagent and P4S10 under various conditions for the synthesis of thioamides, with a focus on thiobenzamide and its derivatives.
| Substrate | Thionating Reagent | Reagent Equiv. | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | 0.61 | THF (liquid-assisted grinding) | Room Temp. | 90 min | 96 | [1] |
| Generic Amide | Lawesson's Reagent | 0.5 | THF | Room Temp. | 30 min | 86 | [2] |
| N-p-methylphenylbenzamide | Lawesson's Reagent | 0.52 | Toluene | Reflux | 3 h | 79 | [3] |
| N,N-dimethylbenzamide | P4S10 / HMDO | 0.18 (P4S10) | Dichloromethane | Reflux (40°C) | 1.5 h | 87 | [4] |
| Benzonitrile* | P4S10 | 2.0 | Ethanol | Reflux | 3 h | 82 | [5] |
| Generic Amides | P4S10 | Excess | Toluene/Xylene | Reflux (110-140°C) | 6-10 h | Variable | [4] |
Note: While the substrate is benzonitrile, this demonstrates the utility of P4S10 in producing thiobenzamide from a different starting material under relatively mild conditions.
In-Depth Analysis: Beyond the Numbers
Lawesson's Reagent: The Milder, More Soluble Option
Lawesson's reagent (LR) is generally considered a milder and more user-friendly thionating agent compared to P4S10.[6] It is more soluble in common organic solvents and often allows for reactions to be conducted at lower temperatures, sometimes even at room temperature.[2] The main advantages of LR include shorter reaction times, especially with microwave assistance, and often higher yields in straightforward thionations.[7]
However, a significant drawback of Lawesson's reagent is the formation of phosphorus-containing byproducts that can be challenging to remove.[8][9] Purification often necessitates column chromatography, which can be time-consuming and costly, especially on a larger scale. The reagent is also reported to be unstable at temperatures exceeding 110°C.[7]
Phosphorus Pentasulfide (P4S10): The Classical Powerhouse and its Modern Modifications
Phosphorus pentasulfide is a potent, classical thionating agent that has been used for over a century.[4] It is generally less expensive than Lawesson's reagent. However, reactions with P4S10 alone often require harsh conditions, such as high temperatures and prolonged reaction times, and can generate a significant amount of byproducts, making purification difficult.[4][6] P4S10 is also poorly soluble in many organic solvents and is highly sensitive to moisture, which can lead to the release of toxic hydrogen sulfide gas.[4]
To overcome these limitations, several modified P4S10 systems have been developed:
-
P4S10/Hexamethyldisiloxane (HMDO): This combination has emerged as a powerful alternative, offering yields comparable or even superior to Lawesson's reagent.[10] A key advantage is the significantly easier workup, where the phosphorus byproducts are converted into non-polar, soluble trimethylsilyl phosphates or thiophosphates that can be removed with a simple hydrolytic workup or filtration through a silica gel plug, often avoiding the need for chromatography.[4]
-
P4S10/Pyridine: The P4S10-pyridine complex is a storable, crystalline reagent that can lead to cleaner thionation products with a more straightforward workup.[11] This complex exhibits high thermal stability, allowing for reactions at elevated temperatures where Lawesson's reagent would decompose.[12]
Experimental Protocols
Synthesis of Thiobenzamide using Lawesson's Reagent (Mechanochemical Method)
This protocol is adapted from a high-yielding mechanochemical synthesis.[1]
Materials:
-
Benzamide (1.23 mmol, 1 equiv.)
-
Lawesson's Reagent (0.61 mmol, 0.5 equiv.)
-
Tetrahydrofuran (THF), freshly distilled (1 mL)
Procedure:
-
To a milling vessel, add benzamide and Lawesson's reagent.
-
Add freshly distilled THF as a liquid-assisted grinding additive.
-
Mill the mixture at a suitable frequency (e.g., 25 Hz) for 90 minutes.
-
After milling, the resulting solid is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford thiobenzamide.
Synthesis of N-aryl-thiobenzamide using P4S10/HMDO
This protocol is a general procedure for the thionation of amides using the P4S10/HMDO reagent system.
Materials:
-
N-aryl-benzamide (1.0 equiv.)
-
Phosphorus Pentasulfide (P4S10) (0.25 equiv.)
-
Hexamethyldisiloxane (HMDO) (1.7 equiv.)
-
Toluene
Procedure:
-
In a round-bottom flask, suspend the N-aryl-benzamide and P4S10 in toluene.
-
Add hexamethyldisiloxane (HMDO) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or filtration through a short plug of silica gel.
Reaction Mechanisms and Workflow
The following diagrams illustrate the proposed reaction mechanisms for both Lawesson's reagent and P4S10, along with a general experimental workflow for thioamide synthesis.
Caption: Mechanism of thionation with Lawesson's Reagent.
Caption: Simplified mechanism of thionation with P4S10.
Caption: General experimental workflow for thioamide synthesis.
Conclusion and Recommendations
The choice between Lawesson's reagent and P4S10 for thiobenzamide synthesis is highly dependent on the specific requirements of the reaction, including scale, desired purity, and available purification techniques.
-
For small-scale synthesis where high yields are paramount and chromatographic purification is feasible, Lawesson's reagent is often an excellent choice due to its milder reaction conditions and high reactivity.
-
For larger-scale synthesis, or when avoiding chromatography is a priority, modified P4S10 reagents, particularly the P4S10/HMDO system, present a compelling alternative. They offer comparable or superior yields with the significant advantage of a much simpler and more scalable workup procedure.
Ultimately, the modern synthetic chemist has a powerful toolkit for the synthesis of thioamides. By understanding the nuances of each reagent and its modified forms, researchers can select the most efficient and practical method for their specific target, accelerating the pace of discovery in drug development and materials science.
References
- 1. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Efficacy of 4-(Trifluoromethyl)thiobenzamide in Corrosion Inhibition: A Comparative Guide
In the ongoing effort to mitigate the costly and destructive effects of corrosion, particularly in acidic industrial environments, the development of effective organic inhibitors is paramount. Among the promising classes of inhibitors are thioamide derivatives, which are recognized for their ability to form protective films on metal surfaces. This guide provides a comparative analysis of the potential efficacy of 4-(Trifluoromethyl)thiobenzamide against other established corrosion inhibitors, supported by experimental data from analogous compounds and detailed methodologies for evaluation.
While direct comparative experimental data for this compound is limited in publicly accessible literature, its performance can be inferred by examining the behavior of structurally similar compounds, namely thiobenzamide and molecules containing the trifluoromethylphenyl group. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and its interaction with a metal surface. The sulfur and nitrogen heteroatoms in the thioamide functional group are key to its inhibiting properties, acting as active centers for adsorption onto the metal.[1]
Comparative Analysis of Corrosion Inhibition Efficiency
To provide a quantitative comparison, this section compiles data from studies on thiobenzamide, a trifluoromethyl-containing compound, and other common corrosion inhibitors. The data is presented for mild steel in acidic environments, a common scenario in industrial applications.
Table 1: Comparison of Inhibition Efficiency (IE%) of Various Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor | Concentration | Temperature (°C) | Experimental Method | Inhibition Efficiency (%) | Reference |
| Thiobenzamide Analog | |||||
| Thiobenzamide | 100 ppm | 30 | Potentiodynamic Pol. | ~95 | [1] |
| Trifluoromethylphenyl Analog | |||||
| 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (MPPOE) | 10 x 10⁻⁵ M | 30 | Weight Loss | 94.4 | [2] |
| Common Corrosion Inhibitors | |||||
| 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC) | 5 x 10⁻⁴ M | 40 | Potentiodynamic Pol. | 91.8 | [3] |
| N-2-methylbenzylidene-4-antipyrineamine | 5 x 10⁻⁴ M | 30 | Weight Loss | 91.8 | [4] |
| 3-methoxy,4-hydroxyl-benzaldehyde thiosemicarbazone (MHBT) | 300 µM | Ambient | Weight Loss | 95.7 | [5] |
| 2-hydroxyl,3-methoxy-benzaldehyde thiosemicarbazone (HMBT) | 300 µM | Ambient | Weight Loss | 96.1 | [5] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary slightly.
The data suggests that compounds structurally related to this compound exhibit high inhibition efficiencies, often exceeding 90%. Thiobenzamide itself is a highly effective inhibitor.[1] Furthermore, the presence of a trifluoromethylphenyl group in MPPOE is associated with excellent corrosion inhibition, achieving 94.4% efficiency.[2] This indicates that this compound is likely to be a highly effective corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism by which thioamide derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through both physical (electrostatic) and chemical interactions.
Caption: Mechanism of corrosion inhibition by adsorption of this compound.
The thioamide molecule adsorbs onto the steel surface through the lone pair electrons of the sulfur and nitrogen atoms, as well as the π-electrons of the benzene ring, forming coordinate covalent bonds with the vacant d-orbitals of the iron atoms. This forms a protective film that acts as a physical barrier, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption process is often found to follow the Langmuir adsorption isotherm.[5][6]
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental techniques. Below are detailed methodologies for three common methods used in the cited studies.
Caption: General workflow for evaluating the efficacy of corrosion inhibitors.
Weight Loss (Gravimetric) Method
This method directly measures the loss of metal due to corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with double-distilled water, and dried.[7] The initial weight is accurately recorded.
-
Test Procedure: The prepared coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The immersion period can range from several hours to days (e.g., 48 to 768 hours) at a constant temperature (e.g., 30°C).[8]
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., with a solution of NaOH and zinc dust), washed, dried, and re-weighed.[9] The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode, and a platinum sheet as the counter electrode.[10]
-
Procedure: The working electrode is immersed in the test solution for a stabilization period (e.g., 1 hour) to reach a steady open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5 mV/s).[11]
-
Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The IE% is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively. The shifts in Ecorr help classify the inhibitor as anodic, cathodic, or mixed-type.[3]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
-
Procedure: The measurements are performed using the same three-electrode cell as in PDP. After reaching a stable OCP, a small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[11][12]
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to model the metal/solution interface. A key parameter obtained is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The IE% is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in Rct and a decrease in the double-layer capacitance (Cdl) indicate the formation of a protective film.[13]
Conclusion
Based on the high inhibition efficiencies observed for its structural analogs, this compound is projected to be a highly effective corrosion inhibitor for mild steel in acidic media. Its efficacy is attributed to the strong adsorption of the thioamide functional group and the electronic influence of the trifluoromethylphenyl moiety, leading to the formation of a robust protective film on the metal surface. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation and comparison of its performance against other existing corrosion inhibitors, enabling informed selection for specific industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 4. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 8. iicbe.org [iicbe.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Impact of Trifluoromethylation on the Biological Activity of Thiobenzamides: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the biological activity of trifluoromethylated thiobenzamides versus their non-fluorinated analogs. While the introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates, specific experimental data directly comparing a trifluoromethylated thiobenzamide and its parent compound appears to be limited in publicly available research. However, based on established principles of medicinal chemistry and findings from studies on structurally related compounds such as benzamides and other heterocyclic systems, we can infer the likely impact of trifluoromethylation on the biological profile of thiobenzamides.
The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, but its strong electron-withdrawing nature and high lipophilicity impart unique properties to a molecule. These alterations can profoundly influence a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with biological targets).
Anticipated Effects of Trifluoromethylation on Thiobenzamide Bioactivity
Incorporating a trifluoromethyl group into a thiobenzamide scaffold is anticipated to modulate its biological activity in several key ways:
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom. This increased lipophilicity can enhance the ability of the thiobenzamide to cross cell membranes, potentially leading to improved bioavailability and better access to intracellular targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. By replacing a metabolically vulnerable C-H bond with a C-CF3 group, the overall metabolic stability of the thiobenzamide is expected to increase, leading to a longer half-life in the body.
-
Altered Target Binding and Potency: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the entire molecule. This can influence the pKa of nearby functional groups and modify the way the thiobenzamide interacts with its biological target (e.g., an enzyme or receptor). These altered interactions, which can include hydrogen bonding and dipole-dipole interactions, can lead to a significant increase or, in some cases, a decrease in binding affinity and biological potency. For instance, studies on other classes of compounds have shown that trifluoromethylation can lead to a marked increase in enzyme inhibitory activity.[1]
-
Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the thiobenzamide molecule. This can lock the molecule into a more bioactive conformation, leading to enhanced activity, or conversely, a less active one.
General Experimental Protocols for Evaluating Biological Activity
While specific comparative data for trifluoromethylated versus non-fluorinated thiobenzamides is not available, the following are standard experimental protocols used to assess the biological activities of novel chemical entities in relevant research areas like oncology and infectious diseases.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is fundamental for determining the cytotoxic effects of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds (both the trifluoromethylated and non-fluorinated thiobenzamides) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Enzyme Inhibition Assay (General Protocol)
To determine if the compounds inhibit a specific enzyme, a relevant in vitro assay is employed. The protocol will vary depending on the enzyme.
-
Reagents: Prepare a buffer solution, the purified target enzyme, the enzyme's substrate, and the test compounds (dissolved in a suitable solvent like DMSO).
-
Reaction Setup: In a 96-well plate, the enzyme, buffer, and varying concentrations of the inhibitor (or vehicle control) are pre-incubated for a short period.
-
Initiation of Reaction: The reaction is initiated by adding the substrate.
-
Detection: The rate of the enzymatic reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done by various methods, such as spectrophotometry (measuring changes in absorbance) or fluorometry (measuring changes in fluorescence).
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of trifluoromethylated and non-fluorinated thiobenzamides.
Caption: A logical workflow for the synthesis and comparative biological evaluation of non-fluorinated and trifluoromethylated thiobenzamides.
Conclusion
While direct experimental evidence is lacking for a side-by-side comparison of trifluoromethylated and non-fluorinated thiobenzamides, the principles of medicinal chemistry strongly suggest that trifluoromethylation would significantly impact the biological activity. It is anticipated that the introduction of a CF3 group would enhance metabolic stability and lipophilicity, and modulate the potency of the thiobenzamide through electronic and steric effects. Future research involving the synthesis and parallel biological evaluation of these compound pairs is necessary to provide concrete data and to fully elucidate the structure-activity relationships, which could guide the development of more effective thiobenzamide-based therapeutic agents.
References
A Comparative Guide to the Corrosion Inhibition Mechanism of 4-(Trifluoromethyl)thiobenzamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the field of materials science and corrosion prevention, the development of effective corrosion inhibitors is paramount. Organic inhibitors, particularly those containing heteroatoms like sulfur and nitrogen, have shown significant promise in protecting metallic surfaces from degradation in aggressive environments. This guide provides a comparative analysis of the corrosion inhibition mechanism of 4-(Trifluoromethyl)thiobenzamide, benchmarked against other relevant organic corrosion inhibitors. Due to a lack of extensive direct experimental data on this compound in publicly available literature, this guide leverages data from structurally similar compounds, primarily thiobenzamide and its derivatives, to infer its potential mechanism and performance.
Unveiling the Protective Mechanism: How this compound Works
The corrosion inhibition potential of this compound is attributed to its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. The proposed mechanism involves several key interactions:
-
Adsorption: The primary step is the adsorption of the inhibitor molecule onto the metal surface. This can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) in the thioamide group and the vacant d-orbitals of the metal atoms.[1]
-
Film Formation: Upon adsorption, the inhibitor molecules form a thin, protective film on the metal surface. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, can enhance the electron density on the sulfur and nitrogen atoms, thereby strengthening the adsorption process. The aromatic ring also contributes to the stability of the adsorbed layer through π-electron interactions with the metal surface.
-
Barrier Effect: This protective film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]
Caption: Proposed corrosion inhibition mechanism of this compound.
Performance Comparison with Alternative Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). The following tables summarize the performance of thiobenzamide and other related organic compounds, providing a benchmark for the expected performance of this compound.
Table 1: Comparison of Inhibition Efficiency for Thioamide and Thiobenzamide Derivatives
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Experimental Method | Inhibition Efficiency (%) | Reference |
| Thiobenzamide (TBA) | H₂SO₄ | 5 mM | 25 | PDP, EIS | ~95 | [3] |
| Thioacetamide (TAA) | H₂SO₄ | 5 mM | 25 | PDP, EIS | Lower than TBA | [3] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 1.0 M HCl | 500 ppm | Not Specified | Gravimetric | 92.5 | [1] |
| (E)-2-acetyl-3-(butyl amino)-N-phenyl buten-2-thioamide (ABT) | 0.5 M H₂SO₄ | 200 ppm | Not Specified | Weight Loss | >90 | [2] |
Table 2: Electrochemical Data for Selected Corrosion Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Rct (Ω cm²) | Cdl (µF cm⁻²) | Reference |
| Thiobenzamide (TBA) | H₂SO₄ | 5 mM | Significantly Increased | Significantly Decreased | [3] |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine | 1 M HCl | 1x10⁻³ M | Increased with concentration | Decreased with concentration | [4] |
| Thioproline | 1 M HCl | 5x10⁻³ M | 453.2 | 34.7 | N/A |
Note: Rct (Charge Transfer Resistance) and Cdl (Double Layer Capacitance) are parameters obtained from EIS measurements. An increase in Rct and a decrease in Cdl generally indicate better corrosion inhibition.
Experimental Protocols for Evaluation
Standardized experimental protocols are crucial for the reliable evaluation and comparison of corrosion inhibitors. The following outlines the typical methodologies used in the cited studies.
1. Potentiodynamic Polarization (PDP)
-
Objective: To determine the corrosion current density (i_corr) and understand the kinetic behavior of the anodic and cathodic reactions.
-
Methodology:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[5]
-
The metal sample is immersed in the corrosive solution with and without the inhibitor.
-
The potential of the working electrode is scanned over a defined range, and the resulting current is measured.
-
The corrosion current density is determined by extrapolating the Tafel plots of the polarization curves.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
-
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.
-
Methodology:
-
The same three-electrode setup as in PDP is used.[6]
-
A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies.
-
The impedance data is plotted in Nyquist and Bode plots.
-
The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted by fitting the data to an equivalent electrical circuit model.[7]
-
The inhibition efficiency (IE%) can be calculated using the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
While direct and extensive experimental data for this compound as a corrosion inhibitor is not yet widely available, its structural similarity to highly effective thiobenzamide derivatives suggests it holds significant potential. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance its adsorption and protective film-forming capabilities on metal surfaces. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for researchers to design and conduct further investigations into the efficacy and mechanism of this promising inhibitor and its analogues. Future studies should focus on generating comprehensive electrochemical data under various corrosive conditions to fully validate its performance against existing alternatives.
References
Unraveling the Structure-Activity Relationship of 4-(Trifluoromethyl)thiobenzamide Analogs in Cancer Cell Cytotoxicity
A comparative guide for researchers and drug development professionals on the evolving landscape of trifluoromethyl-containing thiobenzamides as potential anticancer agents. This guide delves into the nuanced relationship between their chemical structure and biological activity, supported by experimental data and detailed protocols.
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this pursuit, compounds featuring a trifluoromethyl group have garnered significant interest due to the unique properties this moiety imparts, such as enhanced metabolic stability and binding affinity. This guide focuses on the structure-activity relationship (SAR) of 4-(Trifluoromethyl)thiobenzamide analogs, a class of compounds showing promise in cancer research. By systematically comparing the cytotoxic effects of various structural analogs, we aim to provide a clear and objective resource for scientists in the field.
Comparative Analysis of Cytotoxic Activity
Recent studies have explored the anticancer potential of a series of thiobenzanilide derivatives, including those with a trifluoromethyl group, against various cancer cell lines. The cytotoxic activity, typically measured as the half-maximal effective concentration (EC50), reveals critical insights into how modifications to the chemical scaffold impact biological function.
A key study by Álvaro-Martins et al. (2023) provides valuable data on a series of thiobenzanilide derivatives tested against human melanoma (A375) and breast cancer (MCF-7) cell lines.[1][2] The data presented below is extracted from this study to highlight the SAR of analogs related to the this compound scaffold.
| Compound ID | Acyl Moiety Substitution | Aniline Moiety Substitution (Position 4) | EC50 (µM) vs. A375 Cells[1] | EC50 (µM) vs. MCF-7 Cells[1] |
| 8 | 2-Trifluoromethyl | -O(CH₂)₇CH₃ | 13.9 | > 100 |
| 9 | 2-Trifluoromethyl | -H | 19.4 | > 100 |
| 17 | 3,5-Dinitro | -CH₂Ph | 11.8 | > 100 |
| 15 | 3,5-Dinitro | -O(CH₂)₇CH₃ | 54.0 | 43.0 |
| Doxorubicin | (Positive Control) | 6.0 | Not Reported | |
| Tamoxifen | (Positive Control) | Not Reported | 30.0 |
Key Observations from the SAR Data:
-
Impact of Acyl Moiety Substitution: The presence and position of electron-withdrawing groups on the acyl ring significantly influence cytotoxic activity. For instance, compound 17 , with two nitro groups at the 3 and 5 positions, demonstrated the highest potency against the A375 melanoma cell line among the selected analogs.[1]
-
Role of the Aniline Moiety: Modifications on the aniline ring also play a crucial role. Compound 8 , featuring a long alkoxy chain at the 4-position of the aniline ring and a 2-trifluoromethyl group on the acyl moiety, exhibited strong activity against A375 cells.[1]
-
Cell Line Selectivity: A notable observation is the differential sensitivity of the cell lines to these compounds. While several analogs showed potent activity against the A375 melanoma line, their efficacy against the MCF-7 breast cancer line was considerably lower, with most EC50 values exceeding 100 µM.[1] This suggests a degree of selectivity that warrants further investigation.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are essential. The following sections outline the methodologies used to evaluate the cytotoxic activity of the this compound analogs.
Synthesis of Thiobenzanilide Derivatives
The synthesis of the thiobenzanilide derivatives was conducted following established chemical routes. A general workflow for this process is depicted below.
Caption: General synthetic route for thiobenzanilide analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized thiobenzanilide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (A375 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the thiobenzanilide analogs, typically ranging from 0.1 to 100 µM. A vehicle control (DMSO) and a positive control (doxorubicin or tamoxifen) were included in each assay.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and the insoluble formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The EC50 values were determined from the dose-response curves using appropriate software.
Potential Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action for this specific series of thiobenzanilides is still under investigation, related benzamide and thiobenzamide compounds have been shown to interfere with critical cellular signaling pathways implicated in cancer progression. One such pathway is the Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and can contribute to tumorigenesis when aberrantly activated.[3]
The Hedgehog pathway is a key regulator of cell proliferation and differentiation. Its dysregulation is linked to the development and progression of various cancers. The diagram below illustrates a simplified overview of the canonical Hedgehog signaling pathway and highlights the role of key proteins that are often targeted by small molecule inhibitors.
Caption: Overview of the canonical Hedgehog signaling pathway.
Inhibitors of the Hedgehog pathway often target the Smoothened (SMO) protein, preventing the downstream activation of GLI transcription factors and subsequent expression of genes involved in cell proliferation and survival.[3] While the thiobenzanilides discussed here have not been explicitly confirmed as SMO inhibitors, their structural similarities to other known Hedgehog pathway inhibitors suggest this as a plausible avenue for future mechanistic studies.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals a promising class of compounds with potent and, in some cases, selective anticancer activity, particularly against melanoma. The presence of the trifluoromethyl group, combined with specific substitutions on both the acyl and aniline rings, is critical for their cytotoxic efficacy.
Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: Investigating the precise molecular targets and signaling pathways affected by these compounds is crucial for their rational design and development. Studies to determine if they inhibit the Hedgehog pathway or other cancer-relevant pathways are warranted.
-
Expansion of the Analog Library: Synthesizing and testing a more focused library of analogs based on the this compound scaffold will help to further refine the SAR and optimize potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.
This comparative guide provides a snapshot of the current understanding of the SAR of these intriguing compounds. The presented data and protocols offer a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer therapeutics.
References
Assessing the Metabolic Stability of Compounds Containing the Trifluoromethylthio Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a compound's metabolic stability is a critical hurdle in translating a promising lead into a viable drug candidate. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to enhance pharmacokinetic profiles. Among these, the trifluoromethylthio (-SCF3) group is gaining increasing attention for its unique ability to improve metabolic stability and other crucial drug-like properties.
This guide provides an objective comparison of the metabolic stability of compounds containing the trifluoromethylthio (-SCF3) group against its common bioisosteric analogues, the trifluoromethoxy (-OCF3) and methylthio (-SCH3) groups. This comparison is supported by an overview of metabolic pathways, experimental data, and detailed protocols for assessing metabolic stability.
The Trifluoromethylthio (-SCF3) Group: A Shield Against Metabolism
The introduction of a trifluoromethylthio group into a molecule can dramatically enhance its metabolic stability.[1][2] This is attributed to its distinct electronic properties and the high strength of the carbon-fluorine bonds. The -SCF3 group is highly lipophilic and possesses a strong electron-withdrawing nature, which can protect adjacent metabolic hotspots from enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[3]
By replacing a metabolically labile group, such as a methylthio (-SCH3), with a trifluoromethylthio moiety, medicinal chemists can effectively block common metabolic pathways like S-oxidation, leading to a longer in vivo half-life and improved bioavailability.[2][4]
Comparative Metabolic Stability: -SCF3 vs. -OCF3 vs. -SCH3
While direct head-to-head quantitative comparisons of these three functional groups on the same molecular scaffold are not abundantly available in publicly accessible literature, we can infer their relative metabolic stability based on well-established medicinal chemistry principles. The methylthio (-SCH3) group is generally considered the most metabolically labile of the three due to the susceptibility of the sulfur atom to oxidation. Both the trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups offer significantly enhanced stability.[5][6]
Table 1: Qualitative Comparison of Metabolic Stability
| Functional Group | Key Properties | Expected Metabolic Stability | Common Metabolic Pathway |
| -SCH3 (Methylthio) | Electron-donating (activating) | Low | S-Oxidation to sulfoxide and sulfone |
| -OCF3 (Trifluoromethoxy) | Strongly electron-withdrawing, high C-F bond energy | High | Generally stable, metabolism often shifts to other parts of the molecule |
| -SCF3 (Trifluoromethylthio) | Strongly electron-withdrawing, high C-F bond energy | High | S-Oxidation to trifluoromethylsulfoxide and trifluoromethylsulfone |
Metabolic Pathways of Trifluoromethylthio-Containing Compounds
The primary metabolic fate of the trifluoromethylthio group involves the oxidation of the sulfur atom. This process, primarily mediated by CYP enzymes, leads to the formation of two main metabolites: the trifluoromethylsulfoxide (-SOCF3) and the trifluoromethylsulfone (-SO2CF3).[7] While the -SCF3 group is more resistant to this oxidation compared to the -SCH3 group, these metabolites can still be formed. Understanding this pathway is crucial for comprehensive metabolite identification studies.
Metabolic oxidation pathway of the trifluoromethylthio group.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method to assess the metabolic stability of compounds by measuring their rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[8][9]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials and Equipment:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound to the wells and pre-incubate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t1/2): t1/2 = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
Workflow for an in vitro liver microsomal stability assay.
Conclusion
The trifluoromethylthio (-SCF3) group represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its strong electron-withdrawing nature and resistance to enzymatic cleavage offer a distinct advantage over more labile moieties like the methylthio (-SCH3) group. While generally considered to have comparable metabolic stability to the trifluoromethoxy (-OCF3) group, the ultimate impact of any functional group is highly dependent on the specific molecular context. The primary metabolic route for -SCF3 containing compounds is oxidation to the corresponding sulfoxide and sulfone. Rigorous experimental evaluation using standardized in vitro assays, such as the liver microsomal stability assay, is essential to quantitatively assess the metabolic stability of any new chemical entity and guide the drug design and development process.
References
- 1. zhougroup.org [zhougroup.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 9. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4-(Trifluoromethyl)thiobenzamide-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount to advancing safe and effective therapeutics. The inclusion of the 4-(trifluoromethyl)thiobenzamide moiety in a compound can significantly influence its pharmacological properties, including metabolic stability and target-binding affinity.[1] Consequently, a thorough evaluation of off-target interactions is a critical step in preclinical development. This guide provides a comparative framework and methodologies for conducting cross-reactivity studies on this class of compounds.
While specific cross-reactivity data for a broad range of this compound-based compounds is not extensively available in the public domain, this guide outlines the established experimental workflows and data presentation formats necessary for a comprehensive assessment.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach to evaluating the cross-reactivity of this compound derivatives involves a multi-tiered screening cascade. This process is designed to efficiently identify potential off-target interactions early in the drug discovery pipeline, thereby saving resources and mitigating the risk of late-stage failures.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)thiobenzamide: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 4-(Trifluoromethyl)thiobenzamide is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling.[1][2] Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C8H6F3NS | [3] |
| Molecular Weight | 205.2 g/mol | [3] |
| Melting Point | 135-139 °C | [3] |
| Hazard Statements | H301, H311, H331, H315, H319, H335 | |
| Precautionary Statements | P261, P280, P301+P310, P305+P351+P338, P501 | [2] |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the steps for safely preparing both solid waste and contaminated materials for disposal.
1. Waste Segregation:
- Isolate all waste containing this compound from other laboratory waste streams. This includes un-used product, reaction byproducts, and contaminated consumables.
2. Solid Waste Packaging:
- Carefully sweep up any solid this compound waste using non-sparking tools.[4]
- Place the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.
- Do not overfill the container.
3. Contaminated Materials Packaging:
- Collect any contaminated items such as gloves, weighing paper, and pipette tips.
- Place these items in a separate, sealed, and clearly labeled hazardous waste bag or container.
4. Labeling:
- Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones).
5. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
- Keep the container away from incompatible materials and sources of ignition.[4][5]
6. Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
- Provide the waste manifest, including the Safety Data Sheet (SDS), to the disposal company.
- Disposal must be in accordance with local, state, and federal regulations.[5][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(Trifluoromethyl)thiobenzamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for 4-(Trifluoromethyl)thiobenzamide.
Chemical Identifier:
-
CAS Number: 72505-21-6
-
Molecular Formula: C₈H₆F₃NS[1]
-
Synonyms: 4-(Trifluoromethyl)benzenecarbothioamide
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] The GHS pictograms associated with this chemical include the skull and crossbones, indicating acute toxicity.
GHS Hazard Statements:
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 72505-21-6 | |
| Molecular Weight | 205.2 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator | |
| Occupational Exposure Limits (OEL) | No specific OELs established. Handle with high containment. | [4] |
| Transport Information | UN Number: UN2811, Class: 6.1, Packing Group: III | [4] |
Operational Plan: Safe Handling Procedures
A systematic approach is essential to minimize exposure and prevent accidents when working with this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[5] Always inspect PPE for integrity before use.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. While specific breakthrough time data is not available, nitrile gloves offer good resistance to a range of chemicals. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant lab coat | A fully buttoned lab coat is required to protect skin and clothing. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | If there is a risk of dust formation and engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Footwear | Closed-toe and closed-heel shoes | Required to protect feet from potential spills. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
-
Remove contaminated clothing and PPE immediately and decontaminate or dispose of it as hazardous waste. Wash contaminated clothing before reuse.[4]
Spill Response
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Small Spills (Solid): For small, contained spills, trained personnel wearing appropriate PPE can carefully sweep up the material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spills: For larger spills, or if the spill involves a solution, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning materials. Collect all cleanup materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, pipette tips, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous waste.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
Final Disposal
-
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
A likely disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7]
-
Never dispose of this chemical down the drain or in the regular trash.[7]
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 72505-21-6 | this compound [fluoromart.com]
- 3. This compound | 72505-21-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.pt [fishersci.pt]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
